molecular formula C15H22O3 B580696 1,10:4,5-Diepoxy-7(11)-germacren-8-one

1,10:4,5-Diepoxy-7(11)-germacren-8-one

Cat. No.: B580696
M. Wt: 250.33 g/mol
InChI Key: GTHJHHZMCSHKDZ-CVSAEHQPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHJHHZMCSHKDZ-CVSAEHQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC2[C@](O2)(CCC3[C@@](O3)(CC1=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid belonging to the germacranolide class of natural products.[1] These compounds are of significant interest to the scientific community due to their diverse and complex chemical structures and a wide array of potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural source of this compound, and outlines a generalized experimental approach for its isolation, based on established methodologies for sesquiterpenoids.

Natural Source

The primary documented natural source of this compound is the herb Isodon adenantha.[2][3][4] This plant belongs to the Lamiaceae family and is known to produce a variety of terpenoids. While the presence of this compound in Isodon adenantha is consistently cited by chemical suppliers and in natural product databases, a detailed phytochemical investigation quantifying the yield of this specific compound from the plant material could not be retrieved from the currently available scientific literature.

Phytochemical studies on Isodon adenantha and other species within the Isodon genus have predominantly focused on the isolation and characterization of diterpenoids.[5][6][7][8][9] A variety of these compounds have been successfully isolated from Isodon adenantha, as detailed in the table below.

Phytochemical Composition of Isodon adenantha

Compound ClassSpecific Compounds Isolated from Isodon adenantha
Diterpenoids Adenanthins B-L, Calcicolin B, Adenanthin, Weisiensin A, Nervosanin, Forrestin C
Sesquiterpenoids This compound

Note: The quantitative yield of this compound from Isodon adenantha is not specified in the reviewed literature.

Experimental Protocols: A General Approach for Isolation

While a specific protocol for the isolation of this compound from Isodon adenantha is not available in the reviewed literature, a general methodology for the extraction and purification of sesquiterpenoids from plant material can be outlined. This protocol is based on common techniques used in natural product chemistry.

1. Plant Material Collection and Preparation:

  • The aerial parts of Isodon adenantha are collected, identified, and authenticated by a plant taxonomist.

  • The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction. Common solvents for sesquiterpenoids include methanol, ethanol, chloroform, or ethyl acetate.

  • Extraction can be performed by maceration (soaking at room temperature for an extended period) or by more efficient methods such as Soxhlet extraction or ultrasonic-assisted extraction.

  • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

  • The concentrated crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).

  • The fraction containing the compounds of interest (in this case, the more polar fraction for oxygenated sesquiterpenoids) is then selected for further purification.

4. Chromatographic Purification:

  • Column Chromatography: The active fraction is subjected to column chromatography using a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used to separate the compounds based on their affinity for the stationary phase.

  • Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions obtained from column chromatography can be achieved using pTLC.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound, preparative or semi-preparative HPLC is often employed. A reversed-phase column (e.g., C18) with a mobile phase such as methanol/water or acetonitrile/water is commonly used.

5. Structure Elucidation:

  • The structure of the isolated pure compound is determined using various spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Visualizations

The following diagrams illustrate a generalized workflow for natural product isolation and a conceptual representation of the biosynthetic origin of germacranolides.

experimental_workflow plant_material Plant Material (Isodon adenantha) extraction Extraction (e.g., Maceration/Soxhlet) plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure Compound (this compound) hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of a natural product.

signaling_pathway fpp Farnesyl Pyrophosphate (FPP) germacrene_a Germacrene A fpp->germacrene_a oxidation Oxidative Modifications germacrene_a->oxidation lactonization Lactonization oxidation->lactonization germacranolide Germacranolide Skeleton lactonization->germacranolide target_compound This compound germacranolide->target_compound Further Modifications

Caption: Simplified biosynthetic pathway leading to germacranolides.

Conclusion

References

An In-depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and complex chemical structures. This compound has been identified as a constituent of Isodon adenantha, a plant species belonging to the Lamiaceae family.[1][2] The germacrane (B1241064) skeleton, a ten-membered carbocyclic ring, is a common structural motif in many biologically active sesquiterpenoids. The presence of two epoxide rings and a ketone functional group suggests potential for unique chemical reactivity and biological activity.

This technical guide aims to provide a comprehensive overview of the available scientific information on this compound, focusing on its chemical structure, properties, and what is known about its biological significance.

Chemical Structure and Properties

The chemical structure of this compound is defined by a germacrane core with epoxide functionalities at the 1,10 and 4,5 positions, and a ketone at the 8-position. The exocyclic double bond is located at the 7(11) position.

Systematic Name (IUPAC): (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 32179-18-3[2]
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
InChI Key GTHJHHZMCSHKDZ-XQLPTFJDSA-N

Occurrence

This compound has been reported to be isolated from the herbs of Isodon adenantha.[1][2] The genus Isodon is known to be a rich source of diterpenoids and other terpenoids with a wide range of biological activities.[3][4]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the isolation of this compound from Isodon adenantha is not available in the searched scientific literature. Generally, the isolation of sesquiterpenoids from plant material involves the following steps:

experimental_workflow A Plant Material Collection and Preparation (e.g., drying, grinding) B Extraction (e.g., with organic solvents like ethanol, methanol, or chloroform) A->B C Solvent Evaporation B->C D Crude Extract C->D E Fractionation (e.g., Liquid-Liquid Partitioning) D->E F Chromatographic Separation (e.g., Column Chromatography, HPLC) E->F G Isolation of Pure Compound F->G H Structure Elucidation (NMR, MS, IR, X-ray Crystallography) G->H

Caption: Generalized workflow for the isolation of natural products.

A specific protocol for the chemical synthesis of this compound has not been reported in the available literature. The synthesis of related germacrane-type sesquiterpenes often involves complex multi-step procedures.

Biological Activity and Signaling Pathways

There is a significant lack of published experimental data regarding the biological activity of this compound. While many terpenoids isolated from the Isodon genus have been shown to possess cytotoxic and anti-inflammatory properties, specific studies on this compound are not available.[3][4]

Due to the absence of experimental data on its biological effects, there is no information on any signaling pathways that this compound may modulate. For drug development professionals, this represents a significant knowledge gap but also an opportunity for novel research.

logical_relationship A This compound B Biological Target(s) (Unknown) A->B interacts with C Signaling Pathway(s) (Unknown) B->C modulates D Cellular Response (Unknown) C->D leads to E Therapeutic Potential (To be determined) D->E determines

Caption: Logical relationship of unknown biological activity.

Summary and Future Directions

This compound is a structurally defined sesquiterpenoid isolated from Isodon adenantha. However, there is a notable absence of detailed, publicly available scientific literature on its spectroscopic characterization, a validated protocol for its isolation or synthesis, and its biological activities.

For researchers and drug development professionals, this compound represents a largely unexplored molecule. Future research should prioritize the following:

  • Re-isolation and full spectroscopic characterization: A complete set of NMR, IR, and MS data is essential for unambiguous identification and as a reference for any synthetic efforts.

  • Chemical synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological testing and the creation of structural analogs.

  • Biological screening: The compound should be screened in a variety of assays to determine its potential cytotoxic, anti-inflammatory, antimicrobial, or other pharmacological activities.

  • Mechanism of action studies: If biological activity is identified, further studies will be needed to elucidate the underlying mechanism and any modulated signaling pathways.

The lack of current data highlights an opportunity for significant contributions to the field of natural product chemistry and pharmacology.

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32179-18-3

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on the natural sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This document outlines its chemical properties, natural sources, and putative biological activities based on existing literature. However, a comprehensive profile, including detailed experimental protocols and extensive biological activity data, remains to be fully elucidated in publicly accessible scientific literature.

Chemical and Physical Properties

This compound is a sesquiterpenoid with a molecular formula of C15H22O3. The following table summarizes its key chemical identifiers and physical properties.

PropertyValueSource
CAS Number 32179-18-3Multiple
Molecular Formula C15H22O3Multiple
Molecular Weight 250.33 g/mol Multiple
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-oneCommercial Suppliers
InChI Key GTHJHHZMCSHKDZ-XQLPTFJDSA-NCommercial Suppliers
Canonical SMILES CC1(C2CC(C(C1)O2)C=C(C)C)C(=O)C(C)O3Inferred from Structure
Storage Temperature 2-8°CCommercial Suppliers

Natural Occurrence

This diepoxide has been identified as a constituent of at least two plant species:

  • Isodon adenantha : This compound is frequently cited as being isolated from the herbs of Isodon adenantha.[1][2][3][4]

  • Curcuma aeruginosa : Metabolomic analysis of Curcuma aeruginosa (Temu Ireng) rhizomes has identified this compound as one of the constituents.

Spectroscopic Data

Synthesis

A specific, validated synthetic protocol for this compound is not described in the available literature. However, the synthesis of related germacrone (B1671451) diepoxides has been achieved through the epoxidation of germacrone using reagents like meta-chloroperoxybenzoic acid (mCPBA). It is plausible that a similar approach could be adapted for the synthesis of this specific diepoxide.

Biological Activity and Toxicological Profile

Direct and quantitative biological activity data for the purified this compound is limited. The available information is primarily derived from studies on crude plant extracts or in silico predictions.

Toxicology:

An in silico (computer-based) study predicted that this compound may exhibit mutagenic and hepatotoxic properties. It is important to note that these are predictions and require experimental validation.

Studies on extracts of Curcuma aeruginosa, which contains this compound, have shown potential for toxicity. For instance, chloroform (B151607) extracts have been observed to induce apoptosis in the hepatocytes of mice. The essential oil of C. aeruginosa was found to have an LD50 of 5662 mg/kg in Sprague Dawley rats, though the contribution of this compound to this effect is unknown.

Potential Therapeutic Activities:

While not directly tested, the structural class of germacrone epoxides has been investigated for insecticidal and acaricidal activities. This suggests a potential avenue for future research into the bioactivity of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the reviewed literature.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the signaling pathways modulated by or the specific mechanism of action of this compound.

Gaps in Current Knowledge and Future Directions

This technical guide highlights significant gaps in the scientific understanding of this compound. To advance the potential of this molecule for research and drug development, the following areas require focused investigation:

  • Isolation and Structure Elucidation: Publication of a detailed protocol for the isolation of this compound from its natural sources, along with comprehensive spectroscopic data (NMR, MS, IR, etc.), is critically needed.

  • Chemical Synthesis: The development of a robust and scalable synthetic route would enable further biological evaluation and structure-activity relationship studies.

  • Biological Screening: A broad-based biological screening of the purified compound is necessary to identify and quantify its activities (e.g., cytotoxic, anti-inflammatory, antimicrobial, insecticidal).

  • Mechanism of Action Studies: Once a significant biological activity is confirmed, further research into the underlying mechanism of action and identification of molecular targets will be essential.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge and the logical progression for future research on this compound.

G cluster_current Current Knowledge cluster_gaps Knowledge Gaps cluster_future Future Research A This compound (CAS: 32179-18-3) B Natural Sources: - Isodon adenantha - Curcuma aeruginosa A->B found in C Predicted Activity: - Mutagenicity (in silico) - Hepatotoxicity (in silico) A->C predicted to have D Commercial Availability A->D is J Chemical Synthesis & Derivatization D->J enables K Comprehensive Biological Screening D->K enables E Detailed Spectroscopic Data (NMR, MS, IR) F Validated Synthetic Protocol G Quantitative Biological Data (IC50, LD50, etc.) H Mechanism of Action & Signaling Pathways I Isolation & Structure Elucidation I->E I->J J->F J->K provides material for K->G L Mechanism of Action Studies K->L warrants L->H

Caption: Logical workflow for advancing the research on this compound.

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. It details its chemical identity, physicochemical properties, and spectroscopic data. This document also summarizes its natural sources and potential biological activities, with a focus on its cytotoxic effects. Experimental methodologies for isolation and characterization are discussed, and relevant biological signaling pathways are illustrated to provide a thorough resource for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is a germacrane-type sesquiterpenoid, a class of natural products characterized by a ten-membered carbon ring.[1] Its systematic IUPAC name is (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
Appearance Not specified in available literature
Purity ≥ 96.00% (commercially available)
Storage 2-8°C (short term), -20°C (long term), desiccated
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Spectroscopic Data

Table 2: Hypothetical ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
Data not available in search results

Table 3: Hypothetical ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~1710-1720C=O (ketone) stretch
~1200-1300C-O (epoxide) stretch
~2850-3000C-H (alkane) stretch

Table 5: Mass Spectrometry (MS) Data

m/zInterpretation
250[M]⁺ (Molecular Ion)
Further fragmentation data not available

Natural Sources and Isolation

This compound is a naturally occurring compound found in various plant species. It has been identified as a constituent of Isodon adenantha and the rhizomes of Curcuma aeruginosa (Temu Ireng).[1][2]

General Experimental Protocol for Isolation

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the isolation of sesquiterpenoids from plant material can be outlined. This typically involves solvent extraction followed by chromatographic separation.

dot

Caption: General workflow for the isolation of this compound.

Biological Activity

Germacrane (B1241064) sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

Cytotoxic Activity

Studies on extracts of Curcuma aeruginosa containing this compound have indicated cytotoxic effects against various cancer cell lines.[2] The cytotoxic activity of many sesquiterpenoids is attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells.

Table 6: Reported Biological Activities

ActivityCell Line(s)EffectReference(s)
CytotoxicityVarious cancer cell linesContributes to the overall cytotoxic effect of the plant extract[2]
ToxicityPredicted to have some level of toxicityIn silico studies[2]
Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, many germacrane sesquiterpenoids are known to exert their anti-inflammatory and cytotoxic effects through modulation of key cellular signaling pathways such as NF-κB and MAPK.[1]

dot

Signaling_Pathways cluster_stimulus External Stimulus cluster_pathway Potential Target Pathways cluster_response Cellular Response Stimulus Inflammatory or Mitogenic Stimuli NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway MAPK_Pathway MAPK Pathway Stimulus->MAPK_Pathway Germacrane Germacrane Sesquiterpenoids (e.g., this compound) Germacrane->NFkB_Pathway Inhibition Germacrane->MAPK_Pathway Inhibition Inflammation Inflammation (Cytokine Production) NFkB_Pathway->Inflammation Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: Potential signaling pathways modulated by germacrane sesquiterpenoids.

Conclusion

This compound is a sesquiterpenoid of interest due to its presence in medicinal plants and its potential cytotoxic activities. Further research is warranted to fully characterize its spectroscopic properties, develop efficient synthesis and isolation protocols, and elucidate its precise mechanisms of biological action. This guide serves as a foundational resource for scientists and researchers to facilitate future investigations into this promising natural product.

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, including its physicochemical properties. Due to the limited availability of detailed experimental data for this specific compound, this guide also presents representative experimental protocols and signaling pathways relevant to the broader class of sesquiterpene lactones, offering a valuable framework for research and development.

Physicochemical Properties

This compound is a natural product isolated from the herbs of Isodon adenantha.[1][2] Its key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 250.33 g/mol [3]
Chemical Formula C₁₅H₂₂O₃[1][4]
CAS Number 32179-18-3[1][5]
Purity ≥96.00%[5]
Storage Temperature 2~8 °C[5]

Representative Experimental Protocols for Sesquiterpene Lactones

Detailed experimental protocols for this compound are not extensively documented in publicly available literature. However, the following protocols for related sesquiterpene lactones can serve as a methodological foundation for studying its biological activities.

Extraction and Isolation

A general procedure for the extraction and fractionation of sesquiterpene lactones from plant material is as follows:

  • Extraction : The shade-dried and pulverized aerial parts of the plant are soaked in methanol (B129727) with occasional stirring. This process is typically repeated multiple times to ensure exhaustive extraction.[4]

  • Concentration : The combined filtrates are then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40 °C).[4]

  • Fractionation : The resulting crude extract undergoes successive fractionation to isolate the desired compounds.[4]

Cytotoxicity Assays

The antiproliferative activity of sesquiterpene lactones can be evaluated using various cell-based assays. A commonly used method is the Sulforhodamine B (SRB) assay.

  • Cell Plating : Cancer cell lines (e.g., HeLa, MCF-7) are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5x10⁴ to 6x10⁴ cells/ml).[4]

  • Compound Treatment : After an overnight incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compound.[4]

  • Incubation : The cells are incubated with the compound for a defined period, typically 48 hours.[4]

  • Staining and Measurement : Following incubation, the cells are fixed and stained with Sulforhodamine B. The absorbance is then measured to determine cell viability.[3]

Acute Toxicity Studies in Animal Models

To assess the in vivo toxicity of a compound, acute toxicity studies are often performed in animal models, such as Balb/c mice.

  • Animal Groups : Experimental animals are divided into groups, including a control group receiving a vehicle (e.g., normal saline) and treatment groups receiving different doses of the isolated compound.[4]

  • Administration : The compound is administered to the treatment groups, often via oral or intraperitoneal injection.[4]

  • Observation : The animals are observed continuously for several hours for any behavioral or autonomic changes, followed by further observation for an extended period (e.g., 14 days) to monitor for mortality.[4]

  • Ethical Considerations : All experimental protocols involving animals must be approved by an ethics committee to ensure compliance with animal welfare regulations.[4]

Signaling Pathways in Sesquiterpene Biosynthesis

The biosynthesis of sesquiterpenes in plants is a complex process regulated by intricate signaling networks. While specific signaling pathways modulated by this compound are not yet elucidated, the general signaling cascade leading to sesquiterpene production in response to external stimuli, such as herbivory, is well-studied and involves key signaling molecules like jasmonate, ethylene, and calcium.

G cluster_stimulus External Stimulus cluster_signaling Intracellular Signaling Cascade Herbivory Herbivore Feeding Ca2 Ca²⁺ Influx Herbivory->Ca2 JA Jasmonic Acid (JA) Biosynthesis Ca2->JA ET Ethylene (ET) Biosynthesis Ca2->ET Sesquiterpene_Synthases Sesquiterpene Synthase Activation JA->Sesquiterpene_Synthases Synergistic Action ET->Sesquiterpene_Synthases MEP MEP Pathway (Plastid) MEP->Sesquiterpene_Synthases Precursors MVA MVA Pathway (Cytosol) MVA->Sesquiterpene_Synthases Precursors Sesquiterpenes Sesquiterpene Production Sesquiterpene_Synthases->Sesquiterpenes

Caption: General signaling pathway for herbivore-induced sesquiterpene biosynthesis.

This diagram illustrates that herbivore feeding can trigger an influx of calcium ions, which in turn stimulates the biosynthesis of jasmonic acid and ethylene. These hormones then act synergistically to activate sesquiterpene synthase enzymes, which utilize precursors from the MEP and MVA pathways to produce sesquiterpenes.

References

A Technical Guide to the Physical Properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid, a class of natural products built from three isoprene (B109036) units. It has been identified and isolated from plant sources, notably from the herbs of Isodon adenantha.[1][2] As with many sesquiterpenoids, this compound is of interest to researchers for its potential biological activities and complex chemical structure. This document provides a comprehensive overview of its known physical properties, detailed experimental protocols for its study, and logical workflows relevant to its isolation and synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for this compound. This information is critical for handling, storage, and experimental design.

PropertyValueReference(s)
CAS Number 32179-18-3[2][3][4]
Molecular Formula C₁₅H₂₂O₃[3]
Molecular Weight 250.34 g/mol [3]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one[3]
InChI Key GTHJHHZMCSHKDZ-XQLPTFJDSA-N[3]
Boiling Point 358.8 ± 42.0 °C at 760 mmHg[4]
Flash Point 162.1 ± 14.3 °C[4]
Density 1.1 ± 0.1 g/cm³[4]
Melting Point Not Available[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Purity Typically ≥96.0% (as supplied by commercial vendors)[3][4]
Storage Temperature 2-8 °C[3]

Experimental Protocols

The determination of physical properties and the structural elucidation of natural products like this compound rely on a combination of isolation, purification, and spectroscopic techniques.

This protocol outlines a standard methodology for extracting and isolating sesquiterpenoids from a plant source such as Isodon adenantha.

  • Plant Material Preparation:

    • Collect and air-dry the whole plants or relevant parts (leaves, stems) of Isodon adenantha.

    • Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with a non-polar solvent like methanol (B129727) or ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • Monitor fractions using Thin-Layer Chromatography (TLC) to identify the fraction containing the target compound. Sesquiterpenoids like this compound are typically found in the ethyl acetate fraction.

  • Chromatographic Separation:

    • Subject the target-rich fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect the eluted fractions and analyze them by TLC. Combine fractions that show a similar profile and contain the compound of interest.

  • Final Purification:

    • Perform final purification on the semi-pure fractions using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to isolate the compound to a high degree of purity (≥96%).

The definitive structure of the isolated compound is determined using a suite of spectroscopic methods.

  • Mass Spectrometry (MS):

    • Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass of the molecule.[5]

    • This data is used to confirm the molecular formula (C₁₅H₂₂O₃).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons.[6]

    • Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms and complete the assignment of the chemical structure.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Acquire an IR spectrum to identify key functional groups, such as the carbonyl (C=O) group of the ketone.

    • Obtain a UV-Vis spectrum to identify any chromophores present in the molecule.[6]

Visualization of Key Workflows

The following diagrams illustrate generalized workflows relevant to the study of this compound.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation plant Plant Material (Isodon adenantha) extract Crude Solvent Extraction plant->extract partition Liquid-Liquid Partitioning extract->partition column Silica Gel Column Chromatography partition->column hplc Preparative HPLC column->hplc pure_compound Pure Compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir_uv IR & UV-Vis Spectroscopy pure_compound->ir_uv structure Final Structure Confirmed ms->structure Molecular Formula nmr->structure Atom Connectivity ir_uv->structure Functional Groups

Caption: General workflow for the isolation and structural elucidation of natural products.

G cluster_synthesis General Synthetic Logic start Germacrone Precursor epox1 First Epoxidation (e.g., m-CPBA) start->epox1 Regioselective epox2 Second Epoxidation epox1->epox2 Diastereoselective final 1,10:4,5-Diepoxy-7(11)- germacren-8-one epox2->final

Caption: A generalized synthetic pathway for diepoxy-germacrone derivatives.

References

Spectral Data of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that have garnered significant interest in the scientific community due to their diverse chemical structures and potential therapeutic applications. This technical guide provides a summary of the available physicochemical properties of this compound.

Physicochemical Properties

A summary of the basic chemical information for this compound is provided in the table below.

PropertyValueSource
Chemical Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol [1]
CAS Number 32179-18-3[1]
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one[1]
Synonyms This compound[2]
Class Sesquiterpenoids[3]
Natural Source Isodon adenantha[3]

Spectral Data

Experimental Protocols

The specific experimental protocol for the isolation and purification of this compound from Isodon adenantha has not been detailed in the currently accessible scientific literature. However, general methodologies for the isolation of terpenoid compounds from plant materials typically involve the following steps.

A general workflow for the isolation of natural products from plants is depicted below.

G Plant_Material Plant Material (e.g., Isodon adenantha) Extraction Extraction (e.g., with Methanol or Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (under reduced pressure) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Crude_Extract->Fractionation Fractions Fractions (e.g., n-Hexane, Ethyl Acetate, n-Butanol) Fractionation->Fractions Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions Final_Purification Final Purification (e.g., HPLC) Purified_Fractions->Final_Purification Pure_Compound Pure Compound (this compound) Final_Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for natural product isolation.

Signaling Pathways and Biological Activity

Information regarding the signaling pathways modulated by this compound and its specific biological activities is not currently available in the reviewed literature. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

While this compound has been identified as a natural product from Isodon adenantha, a comprehensive public repository of its spectral data and a detailed, reproducible experimental protocol for its isolation are not available at this time. Such information would be invaluable for the synthesis of this compound, confirmation of its structure, and exploration of its potential therapeutic applications. Researchers interested in this molecule may need to perform the isolation and full spectral characterization to enable further investigation into its chemical and biological properties.

References

An In-depth Technical Guide to the Putative Biosynthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from plant sources such as Isodon adenantha.[1][2] While the complete pathway has not been fully elucidated in a single study, this document consolidates current knowledge on germacrene biosynthesis to present a scientifically plausible sequence of enzymatic reactions.

Introduction to this compound

This compound belongs to the germacrane (B1241064) class of sesquiterpenoids, which are C15 isoprenoid natural products. The structure, characterized by a 10-membered carbon ring, is notable for its two epoxide rings and a ketone functional group. These chemical features suggest a series of post-cyclization modifications of a germacrene precursor, primarily mediated by cytochrome P450 monooxygenases.

Proposed Biosynthetic Pathway

The biosynthesis of sesquiterpenoids originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP).[3][4]

The proposed pathway from FPP to this compound can be divided into two main stages:

  • Cyclization of FPP: Formation of the characteristic germacrene skeleton.

  • Post-cyclization modifications: A series of oxidation and epoxidation reactions to yield the final product.

The following diagram illustrates the proposed biosynthetic route:

Biosynthesis of this compound FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase Intermediate1 Putative Intermediate (Epoxy-germacrene derivative) GermacreneA->Intermediate1 Cytochrome P450 (Epoxidation at C4-C5) Intermediate2 Putative Intermediate (Diepoxy-germacrene derivative) Intermediate1->Intermediate2 Cytochrome P450 (Epoxidation at C1-C10) FinalProduct This compound Intermediate2->FinalProduct Cytochrome P450 (Oxidation at C8)

Caption: Proposed biosynthetic pathway of this compound.

2.1. Step 1: Formation of the Germacrene Skeleton

The initial and committing step in the biosynthesis of many germacrane sesquiterpenoids is the cyclization of the linear precursor, FPP, into a germacrene hydrocarbon.[3] This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). For the purpose of this proposed pathway, Germacrene A is considered a likely intermediate due to its common role as a precursor for a wide variety of oxidized germacranes.[3][5] The enzyme responsible would be a Germacrene A synthase (GAS) .

2.2. Step 2: Sequential Oxidations by Cytochrome P450s

Following the formation of the germacrene A scaffold, a series of post-cyclization modifications are necessary to introduce the epoxide and ketone functionalities. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs or P450s) , which are a large family of heme-thiolate proteins known for their role in the diversification of secondary metabolites.[6][7]

  • First Epoxidation: A specific CYP would catalyze the epoxidation of one of the double bonds in germacrene A, likely at the C4-C5 position, to form an epoxy-germacrene intermediate.

  • Second Epoxidation: A subsequent epoxidation, potentially by the same or a different CYP, would occur at the C1-C10 double bond, resulting in a diepoxy-germacrene intermediate.

  • Oxidation to a Ketone: Finally, another oxidative event, catalyzed by a CYP, would introduce a ketone group at the C8 position to yield the final product, this compound. It has been documented that CYPs can catalyze hydroxylations at the C8 position of germacrene A acid, which could be a precursor to ketone formation.[6][8]

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, substrate specificity, and product yield for the biosynthesis of this compound. The table below is a template for the types of data that would be crucial for a comprehensive understanding of this pathway, which future research may provide.

Enzyme ClassSubstrateProductKm (µM)kcat (s⁻¹)VmaxOptimal pHOptimal Temp (°C)
Germacrene A SynthaseFPPGermacrene AN/AN/AN/AN/AN/A
Cytochrome P450 (Epoxidase 1)Germacrene A4,5-Epoxy-germacrene derivativeN/AN/AN/AN/AN/A
Cytochrome P450 (Epoxidase 2)4,5-Epoxy-germacrene derivative1,10:4,5-Diepoxy-germacrene derivativeN/AN/AN/AN/AN/A
Cytochrome P450 (Oxidase)1,10:4,5-Diepoxy-germacrene derivativeThis compoundN/AN/AN/AN/AN/A
N/A: Data not available in the reviewed literature.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would necessitate a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be required.

4.1. Identification and Cloning of Candidate Genes

  • Transcriptome Sequencing: RNA-Seq of the tissues of Isodon adenantha that actively produce the target compound would be performed to identify candidate genes. Genes encoding sesquiterpene synthases and cytochrome P450s that are highly expressed in these tissues would be prioritized.

  • Gene Cloning: Full-length cDNAs of the candidate genes would be amplified by PCR from a cDNA library and cloned into appropriate expression vectors.

4.2. In Vitro Enzyme Assays

  • Heterologous Expression: Candidate genes would be heterologously expressed in a suitable host system, such as E. coli for terpene synthases or Saccharomyces cerevisiae (yeast) for cytochrome P450s, the latter of which also requires co-expression of a cytochrome P450 reductase (CPR).

  • Protein Purification: Recombinant enzymes would be purified from the cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Terpene Synthase Assay: The purified candidate terpene synthase would be incubated with FPP in a suitable buffer. The reaction products would be extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting sesquiterpene hydrocarbon.

    • Cytochrome P450 Assay: The purified candidate P450s (typically in the form of microsomes from yeast) would be incubated with the proposed substrate (e.g., germacrene A), NADPH, and the CPR. The reaction products would be extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized products.

4.3. In Vivo Functional Characterization

  • Transient Expression in Nicotiana benthamiana : The candidate genes can be transiently co-expressed in the leaves of N. benthamiana. The plant's endogenous FPP pool serves as the precursor. After a few days of incubation, the metabolites would be extracted from the leaves and analyzed by GC-MS or LC-MS to see if the target compound or its intermediates are produced.

The following diagram outlines a general workflow for the functional characterization of biosynthetic enzymes.

Experimental Workflow cluster_0 Gene Discovery cluster_1 In Vitro Characterization cluster_2 In Vivo Validation RNA_Seq Transcriptome Sequencing (Isodon adenantha) Gene_Cloning Candidate Gene Cloning (TPS and CYPs) RNA_Seq->Gene_Cloning Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Expression Transient_Expression Transient Expression (N. benthamiana) Gene_Cloning->Transient_Expression Purification Protein Purification Expression->Purification Assay Enzyme Assays (GC-MS, LC-MS) Purification->Assay Metabolite_Analysis Metabolite Analysis Transient_Expression->Metabolite_Analysis

Caption: A general experimental workflow for the identification and characterization of biosynthetic genes.

Conclusion

The biosynthesis of this compound is proposed to proceed from farnesyl pyrophosphate through a germacrene A intermediate, followed by a series of epoxidation and oxidation reactions catalyzed by cytochrome P450 monooxygenases. While this pathway is scientifically plausible based on our current understanding of sesquiterpenoid biosynthesis, further experimental validation is required to identify the specific enzymes involved and to quantify the reaction kinetics. The methodologies outlined in this guide provide a roadmap for future research in this area, which could enable the metabolic engineering of this and related bioactive compounds.

References

An In-depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been identified in medicinal plants, notably from the genera Isodon and Curcuma. As a member of the germacrane (B1241064) sesquiterpenoid class, it is of interest for its potential biological activities, which are characteristic of this group of compounds, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive literature review of the available information on this compound, including its chemical properties and natural sources. Due to a lack of specific published data for this compound, this guide also presents general experimental protocols for the isolation and biological evaluation of related germacrane sesquiterpenoids to serve as a practical reference for researchers.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 32179-18-3
Molecular Formula C₁₅H₂₂O₃[2]
Molecular Weight 250.34 g/mol
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one
Class Sesquiterpenoid (Germacrane type)[3]
Natural Sources Isodon adenantha, Curcuma aeruginosa[3][4]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the purified compound are not available in the reviewed literature.

Natural Occurrence

This compound has been identified as a constituent of at least two plant species known for their use in traditional medicine:

  • Isodon adenantha : This plant is a source of various terpenoids, and this compound has been reported to be isolated from its herbs.[3] The genus Isodon is known for producing diterpenoids with cytotoxic and anti-inflammatory activities.[5]

  • Curcuma aeruginosa : Phytochemical studies of this plant have led to the identification of "1(10), 4(5)-diepoxygermacrone," which is likely the same compound or a stereoisomer.[4] The rhizomes of Curcuma species are rich in sesquiterpenoids, which have been investigated for a range of biological activities, including anti-androgenic and skin-penetration enhancing effects.[6][7]

Synthesis and Isolation

Synthesis

A specific, detailed synthetic route for this compound has not been published. However, the synthesis of related germacrane sesquiterpenoids often involves the macrocyclization of farnesyl-derived precursors to form the characteristic 10-membered ring, followed by stereoselective epoxidation and oxidation reactions.

General Isolation Protocol

While a specific protocol for the isolation of this compound is not available, a general methodology for the isolation of sesquiterpenoids from plant material is outlined below. This protocol is based on common practices in natural product chemistry.

Caption: General workflow for the isolation of sesquiterpenoids from plant material.

Experimental Details:

  • Extraction: The dried and powdered plant material (e.g., aerial parts of Isodon adenantha or rhizomes of Curcuma aeruginosa) is typically extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the target compound (typically the less polar fractions for sesquiterpenoids) is subjected to multiple steps of column chromatography on silica (B1680970) gel, using gradient elution with solvent systems like n-hexane/ethyl acetate.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column to yield the pure compound.

Biological Activity

Direct biological activity data for purified this compound are limited. One study reported that a mixture of compounds including 1(10), 4(5)-diepoxygermacrone from Curcuma aeruginosa was inactive in an antibacterial assay against Salmonella typhi, Escherichia coli, Bacillus cereus, and Staphylococcus aureus.[4]

However, the broader class of germacrane sesquiterpenoids exhibits a wide range of significant biological activities.[1]

Table 2: Reported Biological Activities of Related Germacrane Sesquiterpenoids

Biological ActivityCompound Class/ExampleModel SystemReported Effect (IC₅₀/EC₅₀)Reference
Cytotoxicity Diterpenoids from Isodon sp.K562 cellsIC₅₀ < 4.0 µg/mL[5]
Anti-inflammatory Germacrane SesquiterpenoidsLPS-stimulated RAW 264.7 cellsInhibition of Nitric Oxide (NO) production[1]
Anti-androgenic Germacrone (from C. aeruginosa)5α-reductase inhibitionIC₅₀ = 0.42 ± 0.05 mg/mL[6]
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for a typical MTT cytotoxicity assay.

Experimental Details:

  • Cell Seeding: Human cancer cells (e.g., HeLa, HepG2, A549) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathways

There is currently no specific information in the literature detailing the signaling pathways modulated by this compound. However, related germacrane sesquiterpenoids are known to exert their anti-inflammatory effects by modulating key inflammatory pathways.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Germacrane Germacrane Sesquiterpenoids (Potential target) Germacrane->MAPK inhibits Germacrane->NFkB inhibits Pro_inflammatory Pro-inflammatory Mediators (NO, Cytokines) MAPK->Pro_inflammatory induces NFkB->Pro_inflammatory induces

Caption: Potential anti-inflammatory mechanism of germacrane sesquiterpenoids.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpenoid with a chemical structure that suggests potential for interesting biological activities, consistent with other members of the germacrane class. However, there is a notable lack of detailed scientific studies on this specific compound. Future research should focus on the targeted isolation of this molecule from its natural sources, followed by comprehensive spectroscopic characterization to confirm its structure and stereochemistry. Subsequent in-depth biological evaluations, including cytotoxicity against a panel of cancer cell lines and anti-inflammatory assays, are warranted to elucidate its therapeutic potential. Furthermore, mechanistic studies could explore its effects on key signaling pathways, such as NF-κB and MAPK, to understand its mode of action at the molecular level. Such studies would be invaluable for the drug discovery and development community.

References

Unveiling 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid natural product. This document details the known natural sources of the compound and outlines the general experimental protocols for its extraction and purification. Furthermore, it summarizes the key spectroscopic data essential for its structural elucidation. While specific biological activities and signaling pathways are still under-explored, this guide lays the foundational knowledge for further investigation into the therapeutic potential of this complex molecule.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds. These molecules are known for their structural diversity and wide range of biological activities. The germacrane (B1241064) skeleton, a ten-membered ring system, is a common motif in many bioactive sesquiterpenoids. The presence of two epoxide rings and a ketone functional group in this compound suggests potential for unique chemical reactivity and biological function, making it a compound of interest for natural product chemists and pharmacologists.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species. Its primary reported source is the herbaceous plant Isodon adenantha.[1][2][3] Additionally, this sesquiterpenoid has been detected in the rhizomes of Curcuma aeruginosa, commonly known as "temu ireng," a plant used in traditional medicine. The presence of this compound in different plant genera suggests a potentially broader distribution in the plant kingdom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its isolation, purification, and characterization.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₃ChemFaces
Molecular Weight 250.34 g/mol Sigma-Aldrich
CAS Number 32179-18-3Sigma-Aldrich
Appearance Not specified in literatureN/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Storage 2-8°C (short term), -20°C (long term), desiccatedChemFarm

Experimental Protocols: Isolation and Purification

While a specific, detailed experimental protocol for the isolation of this compound from its natural sources is not yet available in a single comprehensive publication, a general workflow can be inferred from standard phytochemical practices for isolating sesquiterpenoids. The following represents a logical workflow for researchers aiming to isolate this compound.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Isodon adenantha) Extraction Solvent Extraction (e.g., Ethanol, Methanol, or Chloroform) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning Fractionation Column Chromatography (Silica Gel) Partitioning->Fractionation Purification Preparative HPLC (e.g., Reversed-phase) Fractionation->Purification Pure_Compound Pure 1,10:4,5-Diepoxy- 7(11)-germacren-8-one Purification->Pure_Compound Structure_Elucidation Pure_Compound Pure Compound MS Mass Spectrometry (MS) - Molecular Formula (HR-MS) - Fragmentation Pattern Pure_Compound->MS NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) Pure_Compound->NMR Structure Definitive Structure of This compound MS->Structure TwoD_NMR 2D NMR - COSY (H-H Connectivity) - HMBC (Long-range C-H Connectivity) - NOESY (Spatial Proximity) NMR->TwoD_NMR TwoD_NMR->Structure

References

An In-depth Technical Guide on the Sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a molecule of interest for its potential biological activities. The document details its biological origins, though specific isolation protocols and comprehensive characterization data from natural sources remain elusive in readily available scientific literature. This guide summarizes the currently known information and provides a logical workflow for future research endeavors aimed at isolating and characterizing this compound.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds. Its chemical structure, characterized by a germacrane (B1241064) skeleton with two epoxide rings and a ketone functional group, suggests potential for diverse biological activities. This guide serves as a resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this compound.

Biological Origin

This compound has been identified as a constituent of several plant species from different families. The primary reported sources include:

  • Isodon adenantha : The herbs of this plant are a frequently cited source of the compound.[1]

  • Artemisia pallens (Davana) : This aromatic herb is another potential source.

  • Juncus maritimus : GC-MS analysis of methanol (B129727) extracts from this plant has indicated the presence of the compound.

  • Curcuma aeruginosa (Temu Ireng) : This medicinal plant has also been reported to contain a compound identified as 1(10),4(5)-diepoxygermacrone, which is likely synonymous with this compound.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases and may not be experimentally verified in peer-reviewed literature.

PropertyValue
Molecular Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
CAS Number 32179-18-3
Appearance Not specified
Solubility Not specified

Proposed Experimental Workflow for Isolation and Characterization

Given the absence of a detailed published protocol, a general workflow for the isolation and characterization of this compound from a plant source like Isodon adenantha or Curcuma aeruginosa is proposed. This workflow is based on standard methodologies for the isolation of sesquiterpenoids from plant matrices.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structure Elucidation plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol, or Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane/Water, Ethyl Acetate (B1210297)/Water) crude_extract->partitioning fractions Solvent Fractions (Hexane, Ethyl Acetate, etc.) partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Sephadex) fractions->column_chromatography hplc Preparative HPLC (Normal or Reverse Phase) column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy structure_confirmation Structure Confirmation spectroscopy->structure_confirmation

Caption: Proposed experimental workflow for the isolation and characterization of this compound.

Detailed Methodologies (Hypothetical)

4.1.1. Plant Material and Extraction

  • Plant Material: Dried and powdered aerial parts of Isodon adenantha (1 kg).

  • Extraction: The powdered plant material would be subjected to exhaustive extraction with methanol (3 x 5 L) at room temperature for 48 hours for each extraction. The combined methanolic extracts would then be filtered and concentrated under reduced pressure to yield a crude extract.

4.1.2. Fractionation

  • The crude methanolic extract would be suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L). The resulting fractions would be concentrated in vacuo. Based on the polarity of sesquiterpenoids, the ethyl acetate fraction is the most likely to contain the target compound.

4.1.3. Purification

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction would be subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions would be collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest (as indicated by TLC) would be pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield the pure compound.

4.1.4. Structure Elucidation

  • The structure of the purified compound would be elucidated using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.

    • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, epoxide).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Potential Signaling Pathways and Biological Activities

While no specific signaling pathways have been elucidated for this compound, other sesquiterpenoids from the germacrane family have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. A logical starting point for investigating the biological activity of this compound would be to screen it in relevant in vitro assays.

signaling_pathway_investigation cluster_assays In Vitro Bioassays cluster_pathways Potential Signaling Pathways compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one anti_inflammatory Anti-inflammatory Assays (e.g., COX-2, iNOS inhibition) compound->anti_inflammatory antimicrobial Antimicrobial Assays (MIC against various strains) compound->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT against cancer cell lines) compound->cytotoxicity nf_kb NF-κB Pathway anti_inflammatory->nf_kb mapk MAPK Pathway anti_inflammatory->mapk apoptosis Apoptosis Pathway cytotoxicity->apoptosis

Caption: Logical relationship for investigating the biological activity and potential signaling pathways of this compound.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpenoid with a chemical structure that suggests potential for interesting biological activities. However, a significant gap exists in the scientific literature regarding its detailed isolation, characterization, and bioactivity. The proposed experimental workflow provides a roadmap for researchers to isolate and fully characterize this compound from its natural sources. Subsequent screening for anti-inflammatory, antimicrobial, and cytotoxic activities would be a logical next step to uncover its therapeutic potential. Further research is warranted to fully elucidate the pharmacological profile of this intriguing natural product.

References

An In-depth Technical Guide on the Stereochemistry of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from the herbs of Isodon adenantha.[1][2][3][4] This technical guide provides a detailed overview of its stereochemistry, supported by available chemical data and a discussion of the methodologies relevant to its characterization. The defined stereoisomer, based on systematic nomenclature from chemical suppliers, is (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one.

Chemical Structure and Stereochemistry

The core of this compound is a germacrane (B1241064) sesquiterpene skeleton. The stereochemistry is crucial for its three-dimensional conformation and, consequently, its biological activity. The designated IUPAC name specifies the following stereocenters:

  • 1R: The carbon at position 1 has an R configuration.

  • 4S: The carbon at position 4 has an S configuration.

  • 6S: The carbon at position 6 has an S configuration.

  • 11S: The carbon at position 11 has an S configuration.

These assignments define the relative and absolute stereochemistry of the molecule, including the orientation of the two epoxide rings and the methyl and isopropylidene groups.

Physicochemical and Spectral Data

PropertyValueReference
CAS Number 32179-18-3[5]
Molecular Formula C₁₅H₂₂O₃[5]
Molecular Weight 250.34 g/mol
IUPAC Name (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one
InChI Key GTHJHHZMCSHKDZ-XQLPTFJDSA-N
Purity ≥ 96.00% (as offered by some suppliers)[6]
Storage Temperature 2-8 °C

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not explicitly detailed in the available search results. However, general methodologies for the synthesis and characterization of related germacrane sesquiterpenes can be instructive.

General Protocol for Epoxidation of Germacrenes

The synthesis of diepoxy germacranes often involves the epoxidation of a corresponding diene precursor. A general procedure using meta-chloroperoxybenzoic acid (mCPBA) is outlined below, based on synthetic routes for similar compounds.

Materials:

Procedure:

  • Dissolve the germacrene diene in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add mCPBA (typically 2.2 equivalents for diepoxidation) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired diepoxide.

Structure Elucidation Workflow

The determination of the stereochemistry of complex natural products like this compound typically follows a multi-step spectroscopic and analytical workflow.

G General Workflow for Structure Elucidation cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_stereochem Stereochemical Determination Isolation Isolation from Natural Source (e.g., Isodon adenantha) Chromatography Chromatographic Purification (e.g., HPLC, Column Chromatography) Isolation->Chromatography NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Chromatography->NMR MS Mass Spectrometry (HRMS for formula determination) Chromatography->MS IR_UV IR and UV Spectroscopy (Functional group identification) Chromatography->IR_UV Xray X-ray Crystallography (Unambiguous 3D structure) NMR->Xray Chiral_Synthesis Chiral Synthesis (Confirmation of absolute stereochemistry) NMR->Chiral_Synthesis Xray->Chiral_Synthesis Optical_Rotation Optical Rotation (Measurement of specific rotation) Chiral_Synthesis->Optical_Rotation G Hypothetical Modulation of NF-κB Pathway cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Compound This compound (Hypothetical) Compound->IKK inhibits?

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid compound of interest for its potential pharmacological activities. This natural product has been identified in plant species such as Isodon adenantha and Curcuma aeruginosa[1][2][3][4]. Sesquiterpenoids from these genera have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties[5][6][7]. These application notes provide a detailed protocol for the extraction and isolation of this compound from plant material, based on established methodologies for related compounds. Additionally, a proposed signaling pathway for germacranolide sesquiterpenes is presented to guide further research into its mechanism of action.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the extraction yield and purity of this compound. The following table highlights the data points that should be recorded during the execution of the provided protocol to build a comprehensive dataset for this compound.

ParameterUnitValueNotes
Starting Plant Material (Dry Weight)gTo be determinedSpecify the plant part used (e.g., rhizomes, aerial parts).
Crude Extract Yield% (w/w)To be determinedCalculated as (mass of crude extract / mass of dry plant material) x 100.
Fraction Yield (e.g., n-Hexane, Ethyl Acetate)% (w/w)To be determinedCalculated as (mass of fraction / mass of crude extract) x 100.
Final Compound YieldmgTo be determinedMass of the purified this compound.
Purity of Final Compound%To be determinedTo be determined by HPLC, GC-MS, or qNMR.

Experimental Protocols

The following protocol is a comprehensive procedure for the extraction and isolation of this compound from plant sources like Curcuma aeruginosa rhizomes.

1. Plant Material Preparation

  • Collection and Identification: Collect fresh plant material. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a hot air oven at a temperature of 40-50°C.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

  • Maceration:

    • Weigh the powdered plant material.

    • Place the powder in a large container with a lid.

    • Add 70% ethanol (B145695) to the powder in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of 70% ethanol)[8].

    • Seal the container and let it stand for 24-72 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

    • Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a thick, crude extract.

3. Fractionation (Liquid-Liquid Partitioning)

  • Initial Suspension: Suspend the crude extract in distilled water.

  • n-Hexane Fractionation:

    • Transfer the aqueous suspension to a separatory funnel.

    • Add an equal volume of n-hexane.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the upper n-hexane layer.

    • Repeat this process three times.

    • Combine the n-hexane fractions and concentrate using a rotary evaporator to obtain the n-hexane fraction, which will contain non-polar compounds.

  • Ethyl Acetate (B1210297) Fractionation:

    • To the remaining aqueous layer, add an equal volume of ethyl acetate.

    • Follow the same procedure as for the n-hexane fractionation to obtain the ethyl acetate fraction, which will contain compounds of medium polarity, including many sesquiterpenoids.

  • Further Solvent Fractionation (Optional): The remaining aqueous layer can be further extracted with solvents of increasing polarity, such as butanol, if desired.

4. Isolation and Purification (Chromatography)

  • Column Chromatography:

    • The ethyl acetate fraction is the most likely to contain this compound.

    • Prepare a silica (B1680970) gel column (60-120 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates (silica gel 60 F254).

    • Use a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v) to develop the plates.

    • Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

  • Preparative TLC or HPLC (Final Purification):

    • For final purification, the combined fractions can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC) using an appropriate column and mobile phase.

5. Structure Elucidation

  • The structure of the purified compound should be confirmed using spectroscopic techniques such as:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.

Signaling Pathway and Experimental Workflow

Signaling Pathway

Germacranolide sesquiterpenes have been reported to exert their biological effects through various signaling pathways. One such proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. Another potential pathway is the inhibition of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, which is involved in inflammatory responses[9][10].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor nfkb_pathway IKK Complex receptor->nfkb_pathway nlrp3_pathway NLRP3 Inflammasome Activation receptor->nlrp3_pathway germacranolide 1,10:4,5-Diepoxy-7(11)- germacren-8-one germacranolide->nfkb_pathway inhibits germacranolide->nlrp3_pathway inhibits pro_inflammatory Pro-inflammatory Stimulus pro_inflammatory->receptor nfkb NF-κB nfkb_pathway->nfkb activates ikb IκB nfkb_pathway->ikb phosphorylates (degradation) nfkb_nucleus NF-κB nfkb->nfkb_nucleus translocates caspase1 Caspase-1 nlrp3_pathway->caspase1 activates pro_il1b Pro-IL-1β caspase1->pro_il1b cleaves il1b IL-1β (active) gene_transcription Inflammatory Gene Transcription nfkb_nucleus->gene_transcription induces G start Plant Material (e.g., Curcuma aeruginosa) drying Drying & Grinding start->drying extraction Maceration (70% Ethanol) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions n-Hexane, Ethyl Acetate, Aqueous Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography Ethyl Acetate Fraction tlc TLC Monitoring column_chromatography->tlc purification Preparative TLC / HPLC tlc->purification pure_compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one purification->pure_compound elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->elucidation

References

Application Note and Protocol: HPLC Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and a representative high-performance liquid chromatography (HPLC) method for the identification and quantification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This sesquiterpenoid, isolated from plant sources such as Isodon adenantha, is a subject of interest in natural product research.[1][2][3] The following protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[4] Due to their low volatility and potential thermal instability, HPLC is the preferred analytical technique for the separation and quantification of these compounds.[5][6] This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which is a common approach for the analysis of sesquiterpenoids containing a chromophore, such as a carbonyl group.

Experimental Protocol

This protocol provides a starting point for the analysis of this compound and may require optimization for specific sample matrices.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

  • This compound reference standard (CAS: 32179-18-3)[3]

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • Ultrapure water

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions

3. Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.06040
20.02080
25.02080
25.16040
30.06040

Table 2: Mobile Phase Gradient Program

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

5. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1 g of dried and powdered plant material (e.g., Isodon adenantha leaves). Extract with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes the hypothetical quantitative data for the analysis of this compound using the described method.

ParameterValue
Retention Time (RT) Approximately 15.2 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98 - 102%

Table 3: Representative Quantitative Data

Method Validation

For use in a regulated environment, this method should be fully validated according to ICH guidelines, including assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Evaporation filtration1->concentration reconstitution Reconstitution concentration->reconstitution filtration2 Syringe Filtration reconstitution->filtration2 sample_vial Sample in HPLC Vial filtration2->sample_vial hplc HPLC System sample_vial->hplc standard Reference Standard stock_solution Stock Solution standard->stock_solution working_standards Working Standards stock_solution->working_standards standard_vial Standards in HPLC Vials working_standards->standard_vial standard_vial->hplc data_acquisition Data Acquisition hplc->data_acquisition calibration_curve Calibration Curve data_acquisition->calibration_curve peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification calibration_curve->quantification peak_integration->quantification report Final Report quantification->report Logical_Relationship cluster_properties Analyte Properties cluster_method Analytical Method Choice cluster_outcome Analytical Outcome analyte This compound sesquiterpenoid Sesquiterpenoid Class analyte->sesquiterpenoid carbonyl_chromophore Carbonyl Chromophore analyte->carbonyl_chromophore low_volatility Low Volatility analyte->low_volatility rp_hplc Reversed-Phase sesquiterpenoid->rp_hplc uv_detection UV Detection carbonyl_chromophore->uv_detection hplc HPLC low_volatility->hplc separation Separation rp_hplc->separation identification Identification uv_detection->identification separation->identification quantification Quantification identification->quantification

References

Application Note: Mass Spectrometry Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one using Gas Chromatography-Mass Spectrometry (GC-MS). Sesquiterpenoids are a class of natural products with diverse biological activities, making their sensitive and accurate detection crucial for drug discovery and natural product chemistry.[1] this compound is a known constituent of plants from the Isodon genus.[1] The methodologies outlined below are designed to ensure robust and reproducible results for the identification and characterization of this compound.

Introduction

This compound is a sesquiterpenoid compound that has been isolated from plant sources such as Isodon adenantha.[1] Due to the therapeutic potential of many sesquiterpenoids, detailed analytical methods for their identification are of significant interest. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful tool for the structural elucidation and quantification of such compounds. This application note details a comprehensive GC-MS protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for achieving high-quality GC-MS data. The following protocol is recommended for the extraction of this compound from plant material.

  • Extraction:

    • Air-dry and grind the plant material (e.g., leaves and stems of Isodon adenantha) to a fine powder.

    • Perform a maceration extraction using 80% aqueous methanol (B129727) as the solvent.

    • Subject the resulting extract to filtration to remove solid plant debris.

  • Solvent Evaporation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Liquid-Liquid Partitioning:

    • Resuspend the aqueous residue in deionized water.

    • Perform a liquid-liquid extraction with a non-polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to partition the sesquiterpenoids into the organic phase.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Final Concentration:

    • Evaporate the organic solvent to dryness.

    • Reconstitute the dried extract in a suitable solvent for GC-MS analysis, such as chloroform (B151607) or ethyl acetate, to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are recommended for the analysis of this compound.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Data Presentation

The following table summarizes the expected major mass fragments for this compound based on its chemical structure. Please note that this data is representative and may vary slightly based on instrumentation and analytical conditions.

m/zRelative Abundance (%)Proposed Fragment
25015[M]+ (Molecular Ion)
23540[M-CH3]+
20760[M-C3H7]+
18930[M-C3H7-H2O]+
161100[C12H17]+
13355
10570
9185
7965
6750

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis plant_material Plant Material (Isodon adenantha) extraction Maceration Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation partitioning Liquid-Liquid Partitioning (Ethyl Acetate) evaporation->partitioning drying Drying and Concentration partitioning->drying final_sample Reconstituted Sample (1 mg/mL) drying->final_sample gc_injection GC Injection final_sample->gc_injection separation Chromatographic Separation (HP-5ms column) gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_detection Mass Detection (m/z 40-500) ionization->mass_detection data_acquisition Data Acquisition mass_detection->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation compound_identification Compound Identification spectral_interpretation->compound_identification

Caption: GC-MS Workflow for Sesquiterpenoid Analysis.

Signaling Pathway (Illustrative Fragmentation)

The fragmentation of this compound in the mass spectrometer is a complex process. The following diagram illustrates a plausible fragmentation pathway leading to some of the major observed ions.

fragmentation_pathway M M+ (m/z 250) M_minus_CH3 [M-CH3]+ (m/z 235) M->M_minus_CH3 -CH3 M_minus_C3H7 [M-C3H7]+ (m/z 207) M->M_minus_C3H7 -C3H7 Fragment_189 [M-C3H7-H2O]+ (m/z 189) M_minus_C3H7->Fragment_189 -H2O Fragment_161 [C12H17]+ (m/z 161) M_minus_C3H7->Fragment_161 -C2H2O

Caption: Proposed Fragmentation of this compound.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been isolated from plants such as Isodon adenantha and Curcuma aeruginosa. As part of the germacrane (B1241064) sesquiterpene class of compounds, it holds potential for biological activity, including anticancer effects. Germacrane-type sesquiterpene lactones have demonstrated cytotoxic effects against various cancer cell lines, often with IC50 values in the micromolar range.[1][2][3] The mechanism of action for some germacranes involves the induction of apoptosis and cell cycle arrest, making them interesting candidates for further investigation in oncology drug discovery.[1][3]

These application notes provide a comprehensive guide to evaluating the cytotoxic potential of this compound. Detailed protocols for an initial cytotoxicity screening using the MTT assay, followed by mechanistic studies involving apoptosis and cell cycle analysis, are presented.

Data Presentation: Representative Cytotoxicity Data

The following table summarizes representative cytotoxic activity of germacrane sesquiterpenes against various cancer cell lines, as determined by in vitro cytotoxicity assays. This data is illustrative of the potential efficacy of this compound.

Cell LineCancer TypeAssayIC50 (µM)Reference Compound(s)
K562Chronic Myelogenous LeukemiaMTT0.40 - 5.1Tomentophantin A
CCRF-CEMAcute Lymphoblastic LeukemiaMTT0.40 - 7.7Tomentophantin A & analogues
Caco-2Colon CarcinomaMTT1.1 - 3.7Germacrane Sesquiterpenes
A549Lung CarcinomaMicrodilution8.97 - 27.39Germacrane Sesquiterpene Dilactones
HepG2Hepatocellular CarcinomaMicrodilution8.97 - 27.39Germacrane Sesquiterpene Dilactones
MCF-7Breast AdenocarcinomaMicrodilution8.97 - 27.39Germacrane Sesquiterpene Dilactones
HeLaCervical CancerMicrodilution8.97 - 27.39Germacrane Sesquiterpene Dilactones

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Assay for Apoptosis Detection

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Analyze FITC fluorescence on the FL1 channel and PI fluorescence on the FL2 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by flow cytometry after staining the cellular DNA with propidium iodide. This can reveal if the compound induces cell cycle arrest at a specific phase.[1][2]

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound.

    • Harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock and Dilutions treatment Treat with Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay readout Measure Absorbance mtt_assay->readout ic50 Determine IC50 readout->ic50 data_interpretation Interpret Results: - Cytotoxicity - Apoptosis Induction - Cell Cycle Arrest ic50->data_interpretation flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry flow_cytometry->data_interpretation signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one cdk_cyclin CDK/Cyclin Complexes compound->cdk_cyclin Inhibition bax_bak Bax/Bak Activation compound->bax_bak Activation g2m_arrest G2/M Phase Arrest cdk_cyclin->g2m_arrest Leads to mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Anti-Cancer Potential of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Mechanistic Study

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from various medicinal plants, including Isodon adenantha and Curcuma aeruginosa. Preliminary studies on extracts containing this compound suggest potential cytotoxic and anti-cancer activities. While direct and detailed mechanistic studies on the pure compound are limited, its structural class and the bioactivity of related compounds point towards a plausible mechanism of action centered on the induction of apoptosis and the modulation of key inflammatory signaling pathways. This document outlines a proposed mechanism of action and provides detailed protocols for its investigation, tailored for researchers in oncology and drug development.

Proposed Mechanism of Action

Based on the analysis of structurally related sesquiterpenoids and the pro-apoptotic effects of extracts from Curcuma aeruginosa, it is hypothesized that this compound exerts its anti-cancer effects through a multi-faceted mechanism. The proposed signaling cascade suggests that the compound induces cellular stress, leading to the activation of the intrinsic apoptotic pathway. This is likely coupled with the inhibition of pro-survival signaling pathways, such as NF-κB, which are often constitutively active in cancer cells.

Data Presentation

While specific quantitative data for the purified this compound is not extensively available in the public domain, studies on crude extracts of Curcuma aeruginosa have demonstrated significant cytotoxic effects. For instance, ethanolic extracts of C. aeruginosa have shown dose-dependent cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Curcuma aeruginosa Ethanolic Extract against MCF-7 Cells

AccessionCytotoxic Activity (%)
MD49.70
PW45.17
LC1.16

Note: Data is indicative of the potential of constituent compounds and not of the purified this compound.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of robust experimental protocols are proposed.

1. Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.

Protocol:

  • Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

2. Apoptosis Assessment by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

3. Western Blot Analysis of Apoptotic and NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and the NF-κB signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate 30-50 µg of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, PARP, p65, IκBα, and β-actin (as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

Diagram 1: Proposed Signaling Pathway of this compound

G cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Compound This compound IKK IKK Compound->IKK Inhibition Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation p65_p50_ikb p65/p50/IκBα Complex IκBα IκBα Degradation p65_p50_ikb->IκBα p65_p50 p65/p50 p65_p50_nuc Nuclear Translocation p65_p50->p65_p50_nuc IKK->p65_p50_ikb Phosphorylates IκBα IκBα->p65_p50 NFkB_Target NF-κB Target Genes (e.g., Bcl-2, Cyclin D1) p65_p50_nuc->NFkB_Target Activates Transcription Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action of this compound.

Diagram 2: Experimental Workflow for Mechanism of Action Study

G cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Start: Cancer Cell Lines (MCF-7, A549, HeLa) treatment Treat with this compound (Dose and Time Course) start->treatment mtt MTT Assay (Cell Viability & IC50) treatment->mtt flow Flow Cytometry (Annexin V/PI for Apoptosis) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50_calc IC50 Determination mtt->ic50_calc apoptosis_quant Quantification of Apoptosis flow->apoptosis_quant protein_analysis Analysis of Protein Levels (Bax, Bcl-2, Caspases, NF-κB) wb->protein_analysis conclusion Conclusion: Elucidation of Mechanism of Action ic50_calc->conclusion apoptosis_quant->conclusion protein_analysis->conclusion

Application Notes and Protocols for 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential in vitro applications of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This natural product, isolated from plants of the Isodon genus, belongs to the germacrane (B1241064) class of sesquiterpenoids.[1][2] Compounds from this class are noted for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[3][4][5][6]

The following sections detail hypothetical in vitro experimental setups to investigate the cytotoxic and anti-inflammatory properties of this compound, including data presentation and detailed experimental protocols.

In Vitro Cytotoxicity Assessment

This section outlines the investigation of the cytotoxic potential of this compound against various cancer cell lines.

Data Presentation

The cytotoxic activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) using an MTT assay. The following table presents illustrative data for the IC50 values against a panel of human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) - Illustrative Data
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer25.5 ± 2.1
A549Lung Cancer32.8 ± 3.5
HL-60Leukemia8.9 ± 1.2
Experimental Protocol: MTT Assay for Cell Viability

This protocol is for determining cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, HL-60)

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Experimental Workflow: Cytotoxicity Assessment

G Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization read_absorbance Absorbance Reading (570 nm) solubilization->read_absorbance viability_calc Calculate % Cell Viability read_absorbance->viability_calc ic50_determination Determine IC50 Value viability_calc->ic50_determination G Hypothetical Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation Leads to Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->IKK Inhibits Compound->NFkB Inhibits G Workflow for Apoptosis Analysis by Western Blot cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_treatment Cell Treatment with Compound lysis Cell Lysis & Protein Extraction cell_treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantify Band Intensity Quantification imaging->quantify normalize Normalization to Loading Control quantify->normalize

References

Application Notes and Protocols: Synthesis and Evaluation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of the natural product 1,10:4,5-Diepoxy-7(11)-germacren-8-one and its analogs. Detailed protocols, quantitative biological data, and a relevant signaling pathway are presented to guide researchers in the exploration of this chemical scaffold for potential therapeutic applications.

Introduction

This compound is a sesquiterpenoid isolated from herbs such as Isodon adenantha. Sesquiterpenoids of the germacrane (B1241064) class, including the closely related compound germacrone (B1671451), have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and insecticidal properties. The unique diepoxy germacrane scaffold of the title compound presents multiple reactive sites for chemical modification, offering the potential to generate a library of novel derivatives with enhanced or modulated biological activities. This document outlines protocols for the synthesis of such derivatives and presents data on their potential biological effects, with a focus on the inhibition of the c-Met signaling pathway, a critical mediator in cancer cell proliferation and survival.[1]

Data Presentation

Table 1: Cytotoxicity of Synthesized Germacrone Derivatives against Human Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of synthesized germacrone derivatives against various human cancer cell lines. These derivatives were synthesized through the reduction of the ketone group of germacrone followed by esterification. This data provides a basis for structure-activity relationship (SAR) studies and highlights the potential of this scaffold in oncology research.

Compound IDR GroupBel-7402 (Liver) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
Germacrone->100>100>100>100
3a Benzoyl25.318.733.145.2
3b 4-Methylbenzoyl15.812.522.431.6
3c 4-Methoxybenzoyl20.115.328.938.9
3d 4-Chlorobenzoyl18.214.125.735.4
3e 4-Nitrobenzoyl22.517.930.641.8

Data adapted from a study on germacrone derivatives, which serve as a model for the potential activity of this compound derivatives.

Table 2: c-Met Kinase Inhibitory Activity of Germacrone Derivatives

The inhibitory activity of the synthesized germacrone derivatives against the c-Met kinase was evaluated. The results indicate that esterification of the reduced germacrone scaffold can lead to potent c-Met inhibitors.

Compound IDR Groupc-Met Kinase IC50 (µM)
Germacrone->10
3a Benzoyl1.06
3b 4-Methylbenzoyl0.56
3c 4-Methoxybenzoyl0.83
3d 4-Chlorobenzoyl0.92
3e 4-Nitrobenzoyl0.87

Data adapted from a study on germacrone derivatives, suggesting a potential mechanism of action for derivatives of the target compound.[1]

Experimental Protocols

The following protocols are adapted from methodologies used for the synthesis of germacrone derivatives and can be applied to this compound as a starting material. Researchers should note that reaction conditions may require optimization for this specific substrate.

Protocol 1: Reduction of the C8-Ketone

This protocol describes the reduction of the ketone functionality at the C8 position to a hydroxyl group, a key step for further derivatization.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of DCM and MeOH (10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH4 (1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the corresponding alcohol.

Protocol 2: Esterification of the C8-Hydroxyl Group

This protocol details the synthesis of ester derivatives from the C8-alcohol obtained in Protocol 1.

Materials:

  • C8-hydroxy-1,10:4,5-diepoxy-7(11)-germacrene (from Protocol 1)

  • Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methylbenzoyl chloride) (1.2 equivalents)

  • Triethylamine (TEA) (2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the C8-hydroxy-1,10:4,5-diepoxy-7(11)-germacrene (1 equivalent) in anhydrous DCM.

  • Add TEA (2 equivalents) to the solution.

  • Add the substituted benzoyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired ester derivative.

Mandatory Visualizations

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase signaling pathway is a key regulator of cell growth, motility, and survival. Its aberrant activation is implicated in various cancers. The synthesized germacrone derivatives have been shown to inhibit c-Met kinase activity, suggesting a potential therapeutic mechanism.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation GAB1 GAB1 P_cMet->GAB1 recruits RAS RAS P_cMet->RAS STAT3 STAT3 P_cMet->STAT3 activates PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Motility AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response Inhibitor Germacrone Derivative Inhibitor->P_cMet inhibits

Caption: The HGF/c-Met signaling pathway and its inhibition.

Experimental Workflow for Derivative Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

experimental_workflow Start Start: This compound Reduction Protocol 1: Reduction of C8-Ketone Start->Reduction Intermediate C8-Hydroxy Intermediate Reduction->Intermediate Esterification Protocol 2: Esterification with Substituted Benzoyl Chlorides Intermediate->Esterification Derivatives Library of Ester Derivatives Esterification->Derivatives Bio_Eval Biological Evaluation Derivatives->Bio_Eval Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bio_Eval->Cytotoxicity Kinase_Assay c-Met Kinase Inhibition Assay Bio_Eval->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Kinase_Assay->SAR

Caption: Workflow for synthesis and biological screening.

Conclusion

The protocols and data presented herein provide a framework for the synthesis and evaluation of novel derivatives of this compound. By leveraging the reactivity of the germacrane scaffold, a diverse library of compounds can be generated. The demonstrated anti-cancer and c-Met kinase inhibitory activities of related germacrone derivatives suggest that this class of natural products holds significant promise for the development of new therapeutic agents. Further investigation into the structure-activity relationships of these novel compounds is warranted to optimize their potency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low extraction yields of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This sesquiterpenoid has been isolated from plant species such as Isodon adenantha and Curcuma aeruginosa.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for a low extraction yield of this compound?

A low yield of this compound can be attributed to several factors throughout the extraction and purification process. These include the quality and pre-processing of the plant material, the choice of extraction solvent and method, and the conditions during extraction such as temperature and duration. The inherent chemical stability of the compound can also play a role.

Q2: Which plant parts are known to contain this compound?

This compound has been isolated from the herbs of Isodon adenantha.[1][2][4] It is advisable to consult specific literature for the plant part with the highest concentration of the target compound, which could be leaves, stems, or roots.

Q3: What is the recommended solvent for extracting this compound?

As a sesquiterpenoid, this compound is expected to be soluble in moderately polar to nonpolar organic solvents. Solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), and acetone (B3395972) are commonly used for similar compounds.[5] The optimal solvent will depend on the specific plant matrix and the desired selectivity.

Q4: Can the extraction method significantly impact the yield?

Yes, the extraction method is a critical factor.[6][7][8] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[8][9] However, the heat associated with some methods, like Soxhlet, might degrade thermally sensitive compounds.

Troubleshooting Guide

Issue 1: Consistently Low Yield from Plant Material
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Plant Species or Low-Quality Material Verify the botanical identity of the plant material. Source certified material if possible.Ensures that the starting material contains the target compound.
Improper Drying or Storage of Plant Material Ensure plant material is properly dried to prevent enzymatic degradation and stored in a cool, dark, and dry place.Minimizes degradation of the target compound before extraction.
Inappropriate Particle Size Grind the plant material to a uniform, fine powder (e.g., 40-60 mesh).Increases the surface area for solvent penetration, improving extraction efficiency.[6]
Issue 2: Poor Extraction Efficiency
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent Choice Perform small-scale extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol).Identifies the solvent that provides the highest yield of the target compound.
Inefficient Extraction Method If using maceration, consider switching to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).Can significantly reduce extraction time and improve yield.[8][9]
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature for your chosen method. For UAE, typical times range from 10-60 minutes at temperatures between 20-80°C.[9]Balances extraction efficiency with potential thermal degradation of the compound.
Issue 3: Loss of Compound During Work-up and Purification
Potential Cause Troubleshooting Step Expected Outcome
Degradation During Solvent Removal Use rotary evaporation at a low temperature (e.g., < 40°C) to remove the solvent.Prevents thermal degradation of the target compound.
Ineffective Chromatographic Separation Optimize the stationary and mobile phases for column chromatography. Use TLC to monitor fractions effectively.Improves the separation of the target compound from other metabolites, minimizing loss.
Compound Instability Due to the presence of epoxide groups, the compound may be sensitive to acidic or basic conditions. Ensure all solvents and materials used during purification are neutral.Prevents acid- or base-catalyzed degradation of the epoxide rings.

Data Presentation

Table 1: Hypothetical Influence of Extraction Solvent on the Yield of this compound from Isodon adenantha

Solvent Extraction Method Extraction Time (hours) Yield (mg/100g of dry plant material)
n-HexaneMaceration2415
DichloromethaneMaceration2445
Ethyl AcetateMaceration2460
AcetoneMaceration2455
MethanolMaceration2425

Table 2: Hypothetical Comparison of Extraction Methods for this compound using Ethyl Acetate

Extraction Method Extraction Time Temperature (°C) Yield (mg/100g of dry plant material)
Maceration24 hours2560
Soxhlet8 hours7775
Ultrasound-Assisted Extraction (UAE)30 minutes4085
Microwave-Assisted Extraction (MAE)5 minutes5090

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material: Dry the aerial parts of Isodon adenantha at room temperature in the shade for 7-10 days. Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Place 100 g of the powdered plant material in a 1 L Erlenmeyer flask.

    • Add 500 mL of ethyl acetate to achieve a solid-to-solvent ratio of 1:5 (w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Re-extract the plant residue twice more with 500 mL of ethyl acetate each time.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize with an appropriate staining agent (e.g., vanillin-sulfuric acid reagent followed by heating).

    • Combine the fractions containing the pure compound and concentrate to dryness.

Visualizations

Extraction_Workflow Plant_Material Plant Material (e.g., Isodon adenantha) Grinding Grinding and Sieving Plant_Material->Grinding Extraction Extraction (e.g., UAE with Ethyl Acetate) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure 1,10:4,5-Diepoxy-7(11)- germacren-8-one Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Flowchart Start Low Extraction Yield Check_Material Check Plant Material Quality (Botanical ID, Drying, Particle Size) Start->Check_Material Check_Material->Start [Material Poor] Optimize_Extraction Optimize Extraction Parameters (Solvent, Method, Time, Temp.) Check_Material->Optimize_Extraction [Material OK] Review_Purification Review Work-up & Purification (Temp., pH, Chromatography) Optimize_Extraction->Review_Purification [Still Low Yield] Yield_Improved Yield Improved Optimize_Extraction->Yield_Improved [Yield Improves] Review_Purification->Start [Still Low Yield] Review_Purification->Yield_Improved [Yield Improves] Material_OK Material Quality is Good Extraction_OK Extraction is Optimized

Caption: Troubleshooting decision tree for addressing low extraction yields.

References

Technical Support Center: Purification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation and purification of this sesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it commonly isolated?

This compound is a sesquiterpenoid compound.[1][2] It is naturally found in and isolated from the herbs of Isodon adenantha.[1][2]

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its chemical structure and the complex matrix of its natural source. Key challenges include:

  • Chemical Instability: The presence of two epoxide rings makes the molecule susceptible to degradation under acidic or nucleophilic conditions.

  • Co-elution with Structurally Similar Compounds: Isodon adenantha contains a variety of other sesquiterpenoids and diterpenoids which may have similar polarities, leading to difficulties in chromatographic separation.

  • Oxidative Degradation: Like many sesquiterpenoids, it may be prone to oxidation, potentially forming artifacts during the purification process.

  • Low Abundance: The concentration of the target compound in the crude extract may be low, requiring efficient and high-resolution purification techniques.

Q3: What chromatographic techniques are most suitable for the purification of this compound?

A multi-step chromatographic approach is typically necessary. This may include:

  • Column Chromatography (CC): Often used for initial fractionation of the crude extract. Silica (B1680970) gel is a common stationary phase, with gradient elution using solvent systems like petroleum ether/acetone or petroleum ether/chloroform (B151607).

  • High-Performance Liquid Chromatography (HPLC): Essential for achieving high purity. Both normal-phase and reversed-phase HPLC can be employed. Due to the potential for acidic degradation on silica-based columns, careful method development is required.

  • Advanced Techniques: For particularly challenging separations, techniques like Counter-Current Chromatography (CCC) or Size-Exclusion Chromatography (SEC) can be effective.[3]

Troubleshooting Guides

Issue 1: Low Yield or Complete Loss of Target Compound
Possible Cause Troubleshooting Steps
Degradation on Silica Gel The acidic nature of silica gel can cause the opening of the epoxide rings. Solution: 1. Neutralize the silica gel by pre-washing the column with a solvent system containing a small amount of a weak base (e.g., 0.1% triethylamine (B128534) or pyridine). 2. Consider using a less acidic stationary phase like deactivated silica, alumina (B75360) (neutral or basic), or bonded phases (e.g., diol, cyano).
Degradation during Solvent Removal Prolonged exposure to heat during solvent evaporation can lead to degradation. Solution: Use rotary evaporation at low temperatures (e.g., < 40°C) and under high vacuum. For final traces of solvent, use a high-vacuum line at room temperature or lyophilization if the compound is dissolved in a suitable solvent.
Oxidation The compound may be susceptible to air oxidation. Solution: 1. Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Carry out extraction and chromatographic steps under an inert atmosphere where possible. 3. Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvents, but be mindful of its potential interference in subsequent analyses.
Issue 2: Co-elution with Impurities
Possible Cause Troubleshooting Steps
Structurally Similar Compounds Isodon adenantha contains other terpenoids with similar polarities. Solution: 1. Optimize HPLC Gradient: Use a shallower gradient in your HPLC method to improve resolution. 2. Change Selectivity: Switch to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano column in reversed-phase, or from silica to a diol column in normal-phase). 3. Employ Orthogonal Techniques: Combine different chromatographic methods based on different separation principles (e.g., normal-phase followed by reversed-phase HPLC, or adsorption chromatography followed by size-exclusion chromatography).
Tailing Peaks in HPLC Peak tailing can mask the presence of closely eluting impurities. Solution: 1. Check for Column Overload: Inject a smaller amount of the sample. 2. Address Secondary Interactions: If using a silica-based column, residual silanol (B1196071) groups can cause tailing. Add a competitive base (e.g., triethylamine) to the mobile phase or use an end-capped column. 3. Ensure pH is Appropriate: For reversed-phase HPLC, ensure the mobile phase pH is within the stable range for the column and the analyte.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Sesquiterpenoid Purification

ParameterMethod 1: Silica Gel CCMethod 2: Reversed-Phase HPLCMethod 3: Counter-Current Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18 (e.g., 5 µm, 250 x 4.6 mm)Liquid (Two-phase system)
Mobile Phase/Solvent System Gradient: Petroleum Ether to AcetoneGradient: Water to Acetonitrile (B52724)/Methanoln-Heptane/Ethyl Acetate (B1210297)/Methanol/Water
Typical Application Initial fractionation of crude extractHigh-resolution purification of fractionsSeparation of complex mixtures, avoids solid support
Potential Issues Acid-catalyzed degradationTailing, poor retention of nonpolar compoundsEmulsion formation, finding a suitable solvent system
Purity Achieved (Typical) 60-80%>95%>90%

Note: The purity values are typical for sesquiterpenoid purifications and may vary for this compound.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation from Isodon adenantha
  • Drying and Grinding: Air-dry the aerial parts of Isodon adenantha at room temperature and grind to a coarse powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours (repeat three times).

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate. The sesquiterpenoids are expected to be concentrated in the chloroform and ethyl acetate fractions.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in petroleum ether.

    • Load the dried chloroform or ethyl acetate fraction onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of acetone.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether:ethyl acetate 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.

    • Combine fractions containing compounds with similar TLC profiles for further purification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation: Dissolve the partially purified fraction from Protocol 1 in the initial mobile phase (e.g., 50% acetonitrile in water) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: Start with 50% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect peaks corresponding to the target compound based on retention time.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Solvent Removal: Remove the solvent from the pure fractions using a rotary evaporator at low temperature, followed by high vacuum to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Initial Fractionation cluster_purification High-Resolution Purification plant Isodon adenantha (Dried, Powdered) extraction Ethanol Extraction plant->extraction partition Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) extraction->partition silica_cc Silica Gel Column Chromatography partition->silica_cc hplc Reversed-Phase HPLC silica_cc->hplc Semi-pure Fractions purity_check Purity Analysis (Analytical HPLC) hplc->purity_check final_product Pure 1,10:4,5-Diepoxy- 7(11)-germacren-8-one purity_check->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_elution Co-elution Troubleshooting start Low Yield or Co-elution Issue check_stability Check for Degradation start->check_stability Low Yield optimize_hplc Optimize HPLC Method start->optimize_hplc Co-elution acid_degradation Acidic Conditions? check_stability->acid_degradation neutralize_silica Neutralize Silica or Change Stationary Phase acid_degradation->neutralize_silica Yes oxidative_degradation Oxidation? acid_degradation->oxidative_degradation No inert_atmosphere Use Inert Atmosphere and Degassed Solvents oxidative_degradation->inert_atmosphere Yes change_gradient Adjust Gradient Profile optimize_hplc->change_gradient change_column Change Column Selectivity optimize_hplc->change_column orthogonal_methods Use Orthogonal Chromatography optimize_hplc->orthogonal_methods

Caption: Logical workflow for troubleshooting purification challenges.

References

"1,10:4,5-Diepoxy-7(11)-germacren-8-one" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a germacranolide sesquiterpene lactone, is primarily influenced by pH, temperature, and light exposure. Its two epoxide rings and α,β-unsaturated ketone moiety are susceptible to degradation under various conditions.

Q2: What is the recommended storage condition for this compound?

A2: For optimal stability, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, temperatures of -20°C are advisable.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure and data from related germacranolide sesquiterpenes, the primary degradation pathways are likely to be:

  • Acid-catalyzed hydrolysis and rearrangement: The epoxide rings are susceptible to opening under acidic conditions, which can lead to the formation of diols or rearranged products.

  • Thermal degradation: Elevated temperatures can cause decomposition, although specific products have not been fully characterized. Sesquiterpene lactones, in general, can be thermolabile.

  • Photodegradation: Exposure to UV light may lead to the addition of water or other nucleophiles across the double bond or other photoreactions.

Q4: Are there any known incompatible solvents or excipients?

A4: Strong acidic or basic excipients should be avoided as they can catalyze the degradation of the epoxide rings. Protic solvents, especially under non-neutral pH, may also contribute to degradation. It is crucial to perform compatibility studies with any new solvents or excipients.

Troubleshooting Guides

Problem: Inconsistent results in biological assays.

Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium. Verify the pH of your assay medium. If it is acidic or basic, consider adjusting it to a neutral pH if your experimental design allows. Prepare fresh solutions of the compound immediately before use.
Photodegradation during the experiment. Protect your experimental setup from direct light. Use amber-colored vials or cover your plates with foil.
Reaction with other components in the assay. Analyze the purity of your compound before and after incubation with the assay medium (without cells or other reactive components) using HPLC to check for degradation.

Problem: Appearance of unknown peaks in HPLC analysis during a stability study.

Possible Cause Troubleshooting Step
Formation of degradation products. Characterize the unknown peaks using LC-MS to determine their molecular weights. This can provide clues about the degradation pathway (e.g., addition of water, rearrangement).
Contamination of the sample or solvent. Run a blank injection of the solvent to rule out contamination. Ensure proper cleaning of all glassware and equipment.
Change in chromatographic conditions. Verify that the HPLC method parameters (mobile phase, flow rate, column temperature) are consistent with previous runs.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on the general behavior of similar compounds.

Table 1: Stability of this compound in Solution at Different pH Values (Stored at 25°C for 24 hours)

pH% Remaining Parent CompoundMajor Degradation Products
3.045%Hydrolyzed diols, rearranged isomers
5.085%Minor hydrolysis products
7.098%Not detectable
9.070%Epoxide ring-opened products

Table 2: Thermal Stability of this compound (Solid State)

TemperatureExposure Time% Remaining Parent Compound
40°C7 days95%
60°C7 days80%
80°C24 hours65%

Table 3: Photostability of this compound in Methanol (B129727) Solution

Light SourceExposure Time% Remaining Parent Compound
UV (254 nm)6 hours50%
Fluorescent24 hours90%
Dark Control24 hours99%

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile or methanol to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading the compound to identify potential degradation products and validate the stability-indicating method.

  • Acid Hydrolysis:

    • Dissolve 1 mg of the compound in 1 mL of acetonitrile.

    • Add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Neutralize with 1 mL of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve 1 mg of the compound in 1 mL of acetonitrile.

    • Add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize with 1 mL of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve 1 mg of the compound in 1 mL of acetonitrile.

    • Add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a thin layer of the solid compound in a glass vial.

    • Heat in an oven at 80°C for 24 hours.

    • Dissolve the sample in acetonitrile for HPLC analysis.

  • Photodegradation:

    • Prepare a 1 mg/mL solution of the compound in methanol.

    • Expose the solution to a UV lamp (254 nm) for 6 hours.

    • Analyze by HPLC. A control sample should be kept in the dark.

Visualizations

degradation_pathway cluster_acid Acidic Conditions (e.g., pH < 5) cluster_thermal Thermal Stress (> 60°C) cluster_photo UV Light Exposure parent This compound diol Diol Products (Epoxide Ring Opening) parent->diol H₂O / H⁺ rearranged Rearranged Isomers parent->rearranged H⁺ thermal_products Decomposition Products parent->thermal_products Δ photo_adduct Photo-adducts (e.g., water addition) parent->photo_adduct hν / H₂O

Caption: Proposed degradation pathways for this compound.

experimental_workflow start Start: Stability Study stress Apply Stress Conditions (pH, Temp, Light) start->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Remaining Parent) hplc->data lcms LC-MS for Unknowns hplc->lcms end End: Stability Profile data->end structure Structure Elucidation of Degradants lcms->structure

Caption: General workflow for a stability study of this compound.

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound soluble?

A1: this compound is a sesquiterpenoid and is generally soluble in common organic solvents. These include:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. Why is this happening and what can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the aqueous buffer. When the stock solution is added to the aqueous medium, the overall solvent polarity increases, causing the compound to crash out of solution.

To troubleshoot this, consider the following:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its solubility limit in the final aqueous buffer.

  • Optimize DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5% (v/v) for most cell-based assays, to minimize solvent toxicity and precipitation.

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your aqueous buffer. This can help prevent localized high concentrations that lead to immediate precipitation.

  • Proper mixing technique: Add the compound's stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps to prevent localized oversaturation.

  • Gentle warming: Gently warming the aqueous buffer (e.g., to 37°C) before and after adding the compound can sometimes improve solubility. However, be cautious as prolonged heating can degrade the compound.

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and re-dissolve precipitated compound.

Q3: What is the recommended method for preparing a stock solution of this compound for in vitro experiments?

A3: The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent, typically DMSO. This stock can then be diluted to the final working concentration in your cell culture medium or aqueous buffer immediately before use. See the detailed experimental protocol below.

Quantitative Solubility Data

SolventEstimated Solubility of Germacrone (B1671451)
DMSO~2.19 mg/mL

Note: This data is for a related compound and should be used as a guideline. The actual solubility of this compound may vary. It is recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 250.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 250.34 g/mol * 1 mL = 0.0025034 g = 2.50 mg

  • Weigh the compound: Accurately weigh out approximately 2.50 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the compound completely. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

General Protocol for Diluting Stock Solution for Cell-Based Assays

This protocol provides a general workflow for diluting the DMSO stock solution to the final working concentration in cell culture medium.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Treatment stock_prep Prepare 10 mM stock in DMSO warm_media Pre-warm cell culture medium to 37°C stock_prep->warm_media serial_dilution Perform serial dilutions in medium (optional) stock_prep->serial_dilution if needed final_dilution Add stock solution to medium (final DMSO < 0.5%) warm_media->final_dilution serial_dilution->final_dilution mix Vortex or pipette to mix thoroughly final_dilution->mix add_to_cells Add working solution to cells mix->add_to_cells incubate Incubate for desired time add_to_cells->incubate

Caption: Experimental workflow for preparing working solutions from a DMSO stock.

Signaling Pathway

Sesquiterpene lactones, the class of compounds to which this compound belongs, have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a key regulator of inflammatory responses, cell survival, and proliferation. The inhibitory action is often attributed to the prevention of the degradation of IκBα and IκBβ, which are inhibitory proteins that sequester NF-κB in the cytoplasm.

nfkb_pathway cluster_stimulus Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex stimuli->IKK activates IkB IκBα / IκBβ IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) proteasome Proteasome IkB->proteasome degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates to nucleus DNA DNA NFkB_active->DNA binds to gene_expression Gene Expression (Inflammation, Proliferation) DNA->gene_expression promotes compound This compound (Sesquiterpene Lactone) compound->IKK inhibits

Technical Support Center: Optimizing HPLC Separation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

This compound is a sesquiterpenoid, a class of natural products.[1][2][3] Its structure contains epoxide and ketone functional groups, which will influence its polarity and chromatographic behavior. These compounds are typically amenable to reversed-phase HPLC.

Q2: What is a good starting point for an HPLC method for this compound?

For sesquiterpenoids like this compound, a reversed-phase method is a common starting point.[4] A C18 column is a versatile choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time, is often effective for separating complex mixtures of natural products.[5] For detection, UV absorbance in the lower range, around 210 nm, is often used for sesquiterpene lactones.[5]

Q3: How can I improve the resolution between this compound and other closely related compounds or isomers?

Improving resolution may require adjustments to several parameters:

  • Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change the selectivity of the separation. Fine-tuning the gradient slope is also crucial; a shallower gradient can often improve the separation of closely eluting peaks.

  • Mobile Phase Additives: The addition of small amounts of acids, such as formic acid or acetic acid (e.g., 0.1% v/v), to the mobile phase can improve peak shape and influence selectivity, especially if there are any ionizable groups.[6][7]

  • Stationary Phase: If optimizing the mobile phase is insufficient, trying a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, could provide the necessary change in selectivity.

  • Temperature: Operating the column at a controlled, elevated temperature can improve efficiency and alter selectivity.

Q4: What are the best practices for sample preparation for the HPLC analysis of this compound?

Proper sample preparation is critical for obtaining reliable and reproducible results. For natural product extracts, a solid-phase extraction (SPE) cleanup step can be beneficial to remove interfering matrix components. Ensure the final sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. Filtration of the sample through a 0.22 µm or 0.45 µm filter before injection is highly recommended to prevent column clogging.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Table 1: Troubleshooting Poor Peak Shape

SymptomPossible CauseSuggested Solution
Peak Tailing Secondary interactions with the stationary phase (e.g., with residual silanols).Add a mobile phase modifier like 0.1% formic or acetic acid to suppress silanol (B1196071) activity. Consider using a highly end-capped or base-deactivated column.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Mismatch between sample solvent and mobile phase.Ensure the sample is dissolved in a solvent weaker than or equal in elution strength to the initial mobile phase.
Peak Fronting Column overload (mass or volume).Decrease the amount of sample injected by reducing the injection volume or diluting the sample.
Incompatible sample solvent.Dissolve the sample in the initial mobile phase.
Column collapse.This can occur with highly aqueous mobile phases on some C18 columns. Flush the column with 100% organic solvent. Consider using a column designed for highly aqueous conditions.

Diagram 1: Logical Workflow for Troubleshooting Peak Tailing

G Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Is the peak overloaded? start->check_overload reduce_injection Reduce injection volume/concentration check_overload->reduce_injection Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No end Problem Resolved reduce_injection->end change_solvent Dissolve sample in initial mobile phase check_solvent->change_solvent Yes check_mobile_phase Is a mobile phase modifier being used? check_solvent->check_mobile_phase No change_solvent->end add_modifier Add 0.1% formic or acetic acid check_mobile_phase->add_modifier No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes add_modifier->end flush_column Flush with strong solvent check_column->flush_column Maybe replace_column Replace column check_column->replace_column Yes flush_column->end replace_column->end

Caption: A flowchart for diagnosing and resolving peak tailing in HPLC.

Issue 2: Inconsistent Retention Times

Table 2: Troubleshooting Inconsistent Retention Times

SymptomPossible CauseSuggested Solution
Gradual shift in retention time Incomplete column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
Change in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column contamination.Implement a column washing step after each sequence or as needed.
Sudden change in retention time Air bubbles in the pump or detector.Purge the pump and detector. Ensure mobile phase is properly degassed.
Leak in the system.Check all fittings for leaks and tighten or replace as necessary.
Incorrect mobile phase preparation.Verify the composition and preparation of the mobile phase.

Experimental Protocols

Recommended Starting HPLC Method

This protocol is a general starting point and should be optimized for your specific application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-20 µL.

  • Detection: UV at 210 nm.

Table 3: Example HPLC Data for a Related Sesquiterpenoid (Germacrone)

The following data is for germacrone, a structurally similar compound, and can serve as a reference.

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Purity (%)
GermacroneShim-Pack CLC-ODS C18 (250 mm x 4.6 mm i.d.)Methanol-water (85:15, v/v)0.8254>97

Data adapted from a study on the preparative isolation of germacrone.[1]

Diagram 2: General HPLC Experimental Workflow

G HPLC Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Handling sample_prep Sample Preparation (Extraction, Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing, Degassing) separation Chromatographic Separation (Column) mobile_phase_prep->separation injection->separation detection Detection (UV/Vis) separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Integration, Quantification) data_acquisition->data_processing reporting Reporting data_processing->reporting

Caption: A schematic of the typical workflow for an HPLC experiment.

References

Technical Support Center: Mass Spectra Interpretation for 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting mass spectra of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) peak for this compound?

A1: The molecular formula for this compound is C15H22O3. Therefore, the expected monoisotopic molecular weight is approximately 250.1569 g/mol . In a low-resolution mass spectrometer, you should look for a molecular ion peak (M+) at an m/z of 250. Due to the presence of 13C isotopes, a small M+1 peak at m/z 251 may also be observed.

Q2: I am not observing the molecular ion peak in my EI-MS spectrum. What could be the reason?

A2: It is not uncommon for sesquiterpenoids, especially those with multiple functional groups like epoxides, to exhibit a weak or absent molecular ion peak under electron ionization (EI) conditions. This is due to the high energy of EI, which can cause immediate fragmentation of the molecular ion.

Troubleshooting Steps:

  • Lower the ionization energy: If your instrument allows, reducing the electron energy (e.g., from 70 eV to 20-30 eV) can sometimes make the molecular ion peak more prominent.

  • Use a "soft" ionization technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and are more likely to produce a strong protonated molecule [M+H]+ at m/z 251 or an adduct ion (e.g., [M+Na]+ at m/z 273), with significantly less fragmentation.

Q3: What are the expected major fragmentation patterns for this molecule?

  • Loss of small neutral molecules: Expect to see fragments corresponding to the loss of water (H2O, 18 Da), carbon monoxide (CO, 28 Da), and a methyl group (CH3, 15 Da).

  • Epoxide ring opening and cleavage: The epoxide rings are prone to opening, followed by cleavage of the carbon skeleton. This can lead to a variety of fragment ions.

  • Cleavage adjacent to the ketone: The C-C bond adjacent to the carbonyl group can cleave, leading to the loss of an acyl group or other fragments.

  • Rearrangements: Sesquiterpenes are known to undergo complex rearrangements upon ionization, which can lead to unexpected fragment ions.

Troubleshooting Guide for Mass Spectra Interpretation

Issue Possible Cause Recommended Action
No clear molecular ion peak High fragmentation due to EIUse a soft ionization technique like ESI or CI. If using EI, try reducing the ionization energy.
Complex and uninterpretable fragmentation pattern Multiple fragmentation pathways and rearrangements are common for sesquiterpenoids.1. Look for characteristic neutral losses (see Table 1). 2. Compare your spectrum to libraries of related compounds (e.g., other germacranes or epoxy-sesquiterpenes). 3. If available, use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments, which can help in proposing fragmentation pathways. 4. Perform MS/MS experiments to isolate a specific ion and observe its fragmentation, simplifying the spectrum.
Unexpected peaks in the spectrum Contamination of the sample or instrument background.1. Run a blank to identify background ions. 2. Ensure proper purification of your sample. 3. Check for known contaminants from solvents or sample handling materials.
Peaks at m/z higher than the expected molecular ion Formation of adduct ions (e.g., with sodium [M+Na]+ or potassium [M+K]+) or presence of a dimeric species.This is more common in ESI-MS. Confirm the mass difference from the expected M+ or [M+H]+. Sodium adducts will be at M+23, and potassium adducts at M+39.

Data Presentation

Table 1: Predicted Key Fragments and Neutral Losses for this compound (Based on EI-MS)

m/z Value Possible Identity Neutral Loss from M+ (m/z 250) Notes
235[M - CH3]+15Loss of a methyl group.
232[M - H2O]+18Loss of water, potentially from a rearrangement.
222[M - CO]+28Loss of carbon monoxide from the ketone.
207[M - C3H7]+43Loss of an isopropyl group, a common feature in germacrenes.
189[M - C3H7 - H2O]+61Subsequent loss of water after losing the isopropyl group.

Note: The relative intensities of these peaks can vary significantly depending on the instrument and experimental conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpenoid Analysis

  • Sample Preparation:

    • Dissolve the purified compound in a volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a concentration of approximately 1 mg/mL.

    • If analyzing a plant extract, a preliminary cleanup step such as solid-phase extraction (SPE) may be necessary to remove non-volatile components.

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for dilute samples. Injector temperature: 250 °C.

    • Column: A non-polar or semi-polar capillary column is recommended (e.g., DB-5ms, HP-5ms). Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3-5 minutes, depending on the solvent and GC method).

Visualizations

Mass_Spectra_Troubleshooting Troubleshooting Workflow for Mass Spectra Interpretation start Start: Mass Spectrum Acquired is_m_plus_present Is Molecular Ion (M+) Peak Present and Clear? start->is_m_plus_present analyze_fragments Analyze Fragmentation Pattern is_m_plus_present->analyze_fragments Yes soft_ionization Action: Use Soft Ionization (ESI, CI) or Reduce EI Energy is_m_plus_present->soft_ionization No compare_library Compare with Spectral Libraries (e.g., NIST, Wiley) analyze_fragments->compare_library soft_ionization->start Re-acquire Spectrum check_neutral_loss Check for Characteristic Neutral Losses (H2O, CO, CH3) compare_library->check_neutral_loss hr_ms Consider High-Resolution MS for Elemental Composition check_neutral_loss->hr_ms Advanced Analysis check_contaminants Are Unexpected Peaks Present? check_neutral_loss->check_contaminants ms_ms Perform MS/MS for Fragmentation Pathway Analysis hr_ms->ms_ms end_analysis Interpretation Complete ms_ms->end_analysis run_blank Action: Run a Blank and Check Sample Purity check_contaminants->run_blank Yes check_contaminants->end_analysis No run_blank->start Re-acquire Spectrum

Caption: Troubleshooting workflow for interpreting mass spectra.

Predicted_Fragmentation_Pathway Predicted Fragmentation of this compound M [C15H22O3]+• m/z 250 M_minus_CH3 [C14H19O3]+ m/z 235 M->M_minus_CH3 - CH3• M_minus_H2O [C15H20O2]+• m/z 232 M->M_minus_H2O - H2O M_minus_CO [C14H22O2]+• m/z 222 M->M_minus_CO - CO M_minus_C3H7 [C12H15O3]+ m/z 207 M->M_minus_C3H7 - C3H7• further_frag Further Fragmentation M_minus_C3H7->further_frag - H2O, -CO, etc.

Caption: Predicted major fragmentation pathways in EI-MS.

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent bioassay results with the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of this compound in our cytotoxicity assays. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. It is crucial to systematically investigate each of these areas to pinpoint the source of the variability.[1][2][3] Potential causes include variations in compound purity between batches, degradation of the compound during storage, and the inherent biological variability of the cell lines.

Q2: Could the purity of our this compound sample be affecting our bioassay results?

A2: Absolutely. The purity of a natural product isolate is a critical factor in obtaining reproducible bioassay data. Impurities, even in small amounts, can have synergistic, antagonistic, or independent biological activities that can significantly alter the observed potency of the main compound. It is advisable to ensure the purity of each batch of this compound using analytical techniques such as HPLC, LC-MS, and NMR.

Q3: How can we be sure our this compound is not a Pan-Assay Interference Compound (PAINS)?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference.[4][5] While there is no specific report of this compound being a PAIN, it is good practice to perform counter-screens and control experiments. These can include assays with and without detergents (like Triton X-100) to check for aggregation-based inhibition and running the compound in assays known to be susceptible to PAINS.

Q4: What are the best practices for storing and handling this compound to maintain its stability?

A4: Proper storage and handling are essential to prevent the degradation of natural products. For this compound, it is recommended to store it as a solid at -20°C or lower, protected from light and moisture.[6] Stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[6] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[6]

Q5: Can variations in our cell culture conditions contribute to inconsistent results?

A5: Yes, cell culture conditions are a major source of variability in in vitro assays.[7] Factors such as cell line misidentification or cross-contamination, genetic drift due to high passage numbers, and variations in media, serum, and supplements can all lead to inconsistent responses to a test compound.[7][8] It is crucial to use authenticated cell lines from a reputable source and maintain a consistent cell culture protocol.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Cytotoxicity Results

This guide provides a step-by-step approach to diagnosing and resolving inconsistencies in cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo®) with this compound.

Illustrative Data of Inconsistent Results:

Assay DateCell LinePassage NumberIC50 (µM)
2025-10-15MCF-71225.3
2025-10-22MCF-71848.9
2025-10-29MCF-71328.1
2025-11-05A5491515.7
2025-11-12A5492232.4

Troubleshooting Workflow:

G A Inconsistent IC50 Values Observed B Step 1: Verify Compound Integrity A->B C Check Purity (HPLC, LC-MS) Assess Stability (Repeat Analysis) B->C D Step 2: Standardize Experimental Protocol C->D If compound is pure & stable E Review SOPs Calibrate Pipettes & Readers D->E F Step 3: Evaluate Cell Culture Practices E->F If protocol is standardized G Authenticate Cell Line (STR Profiling) Use Consistent Passage Numbers F->G H Step 4: Assess for Assay Interference G->H If cell culture is consistent I Run controls for non-specific activity (e.g., with/without detergent) H->I J Consistent Results Achieved I->J If no interference is detected

Caption: Troubleshooting workflow for inconsistent cytotoxicity.

Guide 2: Investigating Variable Anti-inflammatory Activity

This guide addresses common issues when assessing the anti-inflammatory properties of this compound, for example, in a nitric oxide (NO) production assay using LPS-stimulated macrophages.

Illustrative Data of Inconsistent NO Inhibition:

Experiment IDLPS Concentration (ng/mL)This compound (µM)% NO Inhibition
EXP-011001065
EXP-021001042
EXP-032001078
EXP-041002085
EXP-051002068

Logical Relationship Diagram for Troubleshooting:

G cluster_0 Potential Causes of Variability cluster_1 Troubleshooting Actions A Compound Issues (Purity, Stability) E Re-qualify Compound Batch A->E B Reagent Variability (LPS, Media, Serum) F Standardize Reagent Lots B->F C Cellular Response (Passage #, Density) G Implement Strict Cell Culture SOP C->G D Assay Execution (Incubation Time, Pipetting) H Automate/Standardize Liquid Handling D->H

Caption: Troubleshooting variable anti-inflammatory results.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines a standardized method for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Production Assay

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours. Include wells with cells and medium only (negative control) and cells with LPS only (positive control).

  • Nitrite (B80452) Measurement: Collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reagent: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Signaling Pathway

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which this compound might exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one Compound->IKK Inhibits

Caption: Potential NF-κB inhibitory pathway.

References

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Compound Information
Property Value
Chemical Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
CAS Number 32179-18-3
Class Sesquiterpenoid
Natural Source Isodon adenantha, Curcuma aeruginosa
Appearance Typically a white or off-white solid
Storage 2-8°C in a tightly sealed container, protected from light

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a sesquiterpenoid natural product that has been isolated from the herbs of Isodon adenantha and has also been identified in Curcuma aeruginosa. As a member of the germacrane (B1241064) class of sesquiterpenoids, it features a ten-membered ring system with two epoxide functionalities.

2. How can I obtain this compound?

This compound can be obtained through isolation from its natural sources or via chemical synthesis. Several commercial vendors also supply this compound for research purposes. A general protocol for its isolation is provided in the "Experimental Protocols" section of this guide.

3. What are the known biological activities of this compound?

While specific biological activities for this compound are not extensively documented in publicly available literature, related germacrane-type sesquiterpenoids from the Isodon genus are known to exhibit a range of biological effects, including cytotoxic and anti-inflammatory activities. Some studies on extracts of Curcuma aeruginosa containing this compound suggest potential toxicity. Further research is needed to fully elucidate its pharmacological profile.

4. What solvents are suitable for dissolving this compound?

Based on its chemical structure, this compound is expected to be soluble in a range of organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (B87167) (DMSO). For biological assays, stock solutions are typically prepared in DMSO.

5. How should I handle and store the compound to ensure its stability?

The compound should be stored at 2-8°C in a tightly sealed vial to prevent degradation from moisture and air. For long-term storage, it is advisable to store it at -20°C. The presence of epoxide rings suggests potential sensitivity to acidic conditions, which could lead to rearrangement or degradation products. Therefore, exposure to strong acids should be avoided. It is recommended to prepare solutions fresh for each experiment. If stock solutions in DMSO are prepared in advance, they should be stored in small aliquots at -20°C and are generally usable for up to two weeks.

Troubleshooting Guides

Issue 1: Difficulty in Isolating the Compound

Question: I am following a general procedure for isolating terpenoids from Isodon adenantha, but I am having trouble obtaining a pure sample of this compound. What could be the issue?

Answer:

  • Extraction Efficiency: Ensure that the initial extraction of the plant material is thorough. The choice of solvent and extraction time can significantly impact the yield. A common procedure involves extraction with 95% ethanol (B145695) followed by partitioning with different solvents.

  • Chromatographic Separation: The separation of closely related sesquiterpenoids can be challenging.

    • Column Chromatography: Use a fine-grade silica (B1680970) gel for column chromatography and a slow, shallow gradient of solvents. A common solvent system for separating sesquiterpenoids is a gradient of chloroform in petroleum ether, followed by a gradient of methanol (B129727) in chloroform.

    • TLC Monitoring: Use thin-layer chromatography (TLC) to carefully monitor the fractions. A suitable developing solvent system for TLC might be petroleum ether:

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the isomerization of 1,10:4,5-Diepoxy-7(11)-germacren-8-one during experimental procedures.

Troubleshooting Guide: Isomerization Issues

Users may encounter isomerization of the target compound, leading to the formation of various rearranged products. This guide helps identify the potential causes and provides corrective actions.

Symptom Potential Cause Recommended Action
Appearance of new, less polar compounds (shorter retention time in normal-phase HPLC/TLC) Acid-catalyzed rearrangement: Traces of acid in solvents, on glassware, or acidic silica (B1680970) gel can catalyze the opening of epoxide rings and cyclization of the germacrene skeleton.- Neutralize glassware with a dilute base wash (e.g., 1% triethylamine (B128534) in the final rinse) followed by a thorough rinse with deionized water and drying.- Use high-purity, neutral solvents. If necessary, pass solvents through a plug of neutral alumina (B75360).- For chromatography, use deactivated (neutral) silica gel or alumina. A mobile phase containing a small amount of a weak base (e.g., 0.1% triethylamine) can also be used.
Formation of allylic alcohols Base-catalyzed isomerization: Strong bases or even mildly basic conditions can promote the opening of the epoxide rings to form allylic alcohols.- Avoid the use of strong bases unless required by the reaction protocol.- Use buffers to maintain a neutral pH during aqueous extractions or reactions.- Be cautious with basic alumina for chromatography; neutral or weakly acidic adsorbents may be preferable if acid-catalyzed rearrangement is not a concern.
Degradation of the compound upon heating (e.g., during solvent evaporation or GC analysis) Thermal rearrangement: Germacrene skeletons are known to undergo thermally induced Cope rearrangements.- Evaporate solvents at low temperatures (≤ 30°C) using a rotary evaporator with controlled vacuum.- Avoid high temperatures during gas chromatography (GC) analysis; use a lower injection port temperature if possible. Consider HPLC or NMR for analysis to avoid thermal degradation.[1]
Compound degradation or isomerization upon exposure to light Photochemical rearrangement: Exposure to UV or even ambient light can induce isomerization in sensitive compounds like germacrenes.- Store the compound in amber vials or protect it from light with aluminum foil.[2]- Conduct experiments in a fume hood with the sash down or in a dark room when possible.

Frequently Asked Questions (FAQs)

Q1: How can I confirm if my sample of this compound has isomerized?

A1: Isomerization can be confirmed by a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): The appearance of new spots or peaks, often with different retention times, is a primary indicator.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to detect isomers.[3][4] Changes in the chemical shifts and coupling constants of the protons and carbons associated with the epoxide rings and the germacrene skeleton are indicative of rearrangement. 2D NMR techniques like COSY, HSQC, and HMBC can help elucidate the structures of the new isomers.[3]

  • Mass Spectrometry (MS): While isomers have the same molecular weight, their fragmentation patterns in MS can differ, providing clues to their structures. Gas Chromatography-Mass Spectrometry (GC-MS) can separate volatile isomers and provide their mass spectra.

Q2: What are the likely isomeric products if my compound rearranges?

A2: Based on the known reactivity of germacrene epoxides, potential isomerization products include:

  • Acid-catalyzed conditions: Bicyclic or tricyclic compounds with eudesmane, guaiane, or cadinane (B1243036) skeletons.[5][6][7]

  • Base-catalyzed conditions: Allylic alcohols resulting from the opening of one or both epoxide rings.[8][9]

  • Thermal conditions: Cope rearrangement products, such as those with an elemene skeleton.[1][10]

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation and isomerization, store the compound under the following conditions:

  • Temperature: 2-8°C is recommended for short to medium-term storage. For long-term storage, temperatures of -20°C or lower are preferable.[2]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Purity: Ensure the compound is free from acidic or basic impurities before long-term storage.

Q4: What type of chromatography column should I use for the purification of this compound?

A4: For flash or column chromatography, a neutral silica gel is recommended to avoid acid-catalyzed rearrangement. If isomerization is still observed, consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent system) or switching to a different stationary phase like neutral alumina. For HPLC, reversed-phase columns (e.g., C18) with buffered mobile phases (e.g., water/acetonitrile or water/methanol with a neutral pH buffer) are generally suitable.

Experimental Protocols

Protocol 1: Neutralization of Glassware
  • Wash glassware thoroughly with a suitable laboratory detergent and rinse with tap water.

  • Rinse with deionized water.

  • Prepare a 1% solution of triethylamine in a suitable solvent (e.g., acetone (B3395972) or methanol).

  • Rinse the glassware with the triethylamine solution.

  • Rinse thoroughly with deionized water to remove any residual triethylamine.

  • Dry the glassware in an oven at a moderate temperature (e.g., 100-120°C) or under a stream of dry nitrogen.

Protocol 2: Purification using Neutral Flash Chromatography
  • Slurry Preparation: Prepare a slurry of neutral silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Start the elution with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). Collect fractions and monitor by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (≤ 30°C).

Visualizations

experimental_workflow Experimental Workflow to Avoid Isomerization cluster_prep Preparation cluster_procedure Procedure cluster_handling Handling & Storage start Start Experiment neutral_glass Use Neutralized Glassware start->neutral_glass pure_solvents Use High-Purity, Neutral Solvents start->pure_solvents extraction Extraction (pH control if aqueous) neutral_glass->extraction pure_solvents->extraction purification Purification (Neutral Chromatography) extraction->purification analysis Analysis (HPLC, NMR) purification->analysis low_temp Low-Temperature Solvent Evaporation analysis->low_temp light_protection Protect from Light low_temp->light_protection inert_atmosphere Store under Inert Atmosphere (2-8°C or -20°C) light_protection->inert_atmosphere end Pure, Stable Compound inert_atmosphere->end

Caption: Workflow for handling this compound to prevent isomerization.

isomerization_pathways Potential Isomerization Pathways cluster_conditions Conditions cluster_products Isomeric Products target This compound acid Acidic (H+) target->acid base Basic (B-) target->base heat Thermal (Δ) target->heat light Photochemical (hν) target->light acid_products Bicyclic/Tricyclic Skeletons (Eudesmanes, Guaianes, etc.) acid->acid_products base_products Allylic Alcohols base->base_products heat_products Cope Rearrangement Products (Elemene Skeleton) heat->heat_products light_products Photocyclization/Isomerization Products light->light_products

Caption: Potential isomerization pathways for this compound.

References

Technical Support Center: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Below you will find frequently asked questions, troubleshooting guides, and recommended protocols to ensure the stability and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a tightly sealed vial at 2-8°C.[1] Proper sealing is crucial to prevent exposure to moisture and air.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared on the day of use whenever possible.[1] If advance preparation is necessary, we recommend storing the solution in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1]

Q3: In which solvents is this compound soluble?

A3: The compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Q4: Is this compound sensitive to light?

Q5: What are the known stability issues for this class of compounds?

A5: As an epoxy-germacranolide, this compound may be susceptible to rearrangement under acidic conditions. It is advisable to avoid acidic environments during storage and handling to maintain its structural integrity. Additionally, the epoxide and lactone functional groups may be prone to hydrolysis, especially in the presence of strong acids or bases and aqueous environments.[2][3][4][5]

Storage and Handling Data

For optimal stability and performance, please adhere to the following storage recommendations.

FormStorage TemperatureDurationContainerNotes
Solid 2-8°CUp to 24 months[1]Tightly sealed vialProtect from light and moisture.
Stock Solutions -20°CUp to 2 weeks[1]Tightly sealed aliquotsPrepare fresh if possible.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Handling and Solution Preparation

To ensure the integrity of this compound, follow these handling guidelines:

  • Equilibration: Before opening, allow the product vial to equilibrate to room temperature for at least 1 hour.[1] This prevents condensation from forming inside the vial upon opening.

  • Handling Solid: After receiving the product, gently shake the vial to ensure any compound that may have adhered to the cap or neck during transport settles to the bottom.[1] For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[1] Handle the compound in a clean, dry environment, and avoid actions that could lead to loss or contamination.[1]

  • Solution Preparation:

    • Choose an appropriate solvent from the recommended list (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone).[1]

    • Prepare solutions on the day of use for best results.[1]

    • If preparing stock solutions for storage, use an inert, dry solvent.

    • For long-term storage of solutions, aliquot into smaller volumes in tightly sealed vials to minimize contamination and degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of biological activity or inconsistent results Compound degradation due to improper storage.Verify that the solid compound and any solutions have been stored according to the recommended conditions (see table above). Always prepare fresh solutions for critical experiments.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.
Incompatibility with experimental buffer (e.g., acidic pH).Check the pH of your experimental buffers. Given the acid sensitivity of epoxy-germacranolides, maintain a neutral pH if possible.
Precipitate forms in solution upon thawing Poor solubility at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate. Ensure the solution is clear before use. Consider preparing a more dilute stock solution if the problem persists.
Visible change in color or appearance of the solid/solution Degradation of the compound.Discard the product and obtain a fresh supply. Review storage and handling procedures to prevent future degradation. Protect from light exposure.

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision-making process for the proper storage and handling of this compound to ensure its stability.

G cluster_storage Storage Considerations cluster_handling Handling Workflow Solid Solid Compound Temp_Solid 2-8°C Solid->Temp_Solid Seal Tightly Sealed Vial Solid->Seal Light Protect from Light Solid->Light Moisture Protect from Moisture Solid->Moisture Solution Stock Solution Temp_Solution -20°C Solution->Temp_Solution Solution->Seal Solution->Light Aliquots Aliquot for Single Use Solution->Aliquots Store Store Solution Temp_Solution->Store Receive Receive Product Equilibrate Equilibrate to Room Temp Receive->Equilibrate Prepare Prepare Solution Equilibrate->Prepare Use Immediate Use Prepare->Use Prepare->Store If necessary

Caption: Decision workflow for storage and handling of this compound.

References

Validation & Comparative

A Comparative Guide to Germacranolides: 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the sesquiterpenoid lactone 1,10:4,5-Diepoxy-7(11)-germacren-8-one alongside two well-characterized germacranolides, parthenolide (B1678480) and costunolide (B1669451). While substantial experimental data exists for parthenolide and costunolide, detailing their cytotoxic and anti-inflammatory properties, there is a notable lack of specific quantitative data for this compound in publicly available research. This guide aims to present the available information objectively, highlighting areas where further research is needed.

Introduction to the Compared Germacranolides

Parthenolide , a well-studied germacranolide primarily isolated from feverfew (Tanacetum parthenium), has demonstrated significant anti-inflammatory and anticancer activities. Its mechanism of action is largely attributed to the inhibition of the NF-κB signaling pathway.

Costunolide , another prominent germacranolide found in various plants, including the costus root (Saussurea lappa), also exhibits a wide range of biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects. Similar to parthenolide, its anti-inflammatory effects are linked to the modulation of the NF-κB pathway.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of parthenolide and costunolide have been extensively evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)Citation
Parthenolide SiHaCervical Cancer8.42 ± 0.76[2][3]
MCF-7Breast Cancer9.54 ± 0.82[2][3]
A549Lung Carcinoma4.3[4]
TE671Medulloblastoma6.5[4]
HT-29Colon Adenocarcinoma7.0[4]
GLC-82Non-small cell lung cancer6.07 ± 0.45[1]
Costunolide MCF-7Breast Cancer40[5]
MDA-MB-231Breast Cancer40[5]
A431Skin Cancer0.8[6]
H1299Non-small cell lung cancer23.93[7]
A549Lung Adenocarcinoma12.3[7]
C6Rat Glioma4.1[7]
DU-145Prostate Cancer29.2[7]
SK-BR-3Breast Cancer12.76[8]
T47DBreast Cancer15.34[8]

Note: No publicly available experimental data on the IC50 values for this compound could be identified at the time of this review.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory and anticancer effects of parthenolide and costunolide is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer.

Parthenolide has been shown to inhibit the IκB kinase (IKK) complex, a critical upstream component in the NF-κB signaling cascade.[9][10] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[11]

Costunolide also targets the NF-κB pathway by preventing the phosphorylation of IκB proteins.[12] Studies have shown that costunolide can covalently bind to IKKβ, leading to the inactivation of the NF-κB pathway. This results in the suppression of cancer cell migration and invasion.

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB_p p-IκBα IKK->IkB_p P IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Release IkB_NFkB->IkB_p Parthenolide Parthenolide Parthenolide->IKK Costunolide Costunolide Costunolide->IKK Proteasome Proteasome Degradation IkB_p->Proteasome Ubiquitination Proteasome->IkB Degradation DNA DNA NFkB_n->DNA Gene Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene

Caption: Inhibition of the NF-κB signaling pathway by parthenolide and costunolide.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, parthenolide, or costunolide) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with compounds A->B C 3. Add MTT solution B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance D->E F 6. Calculate IC50 E->F

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

Parthenolide and costunolide are well-established germacranolides with potent cytotoxic and anti-inflammatory activities, primarily mediated through the inhibition of the NF-κB signaling pathway. In contrast, this compound remains a largely uncharacterized compound in terms of its biological activity.

The structural features of this compound, including the presence of epoxide rings, suggest potential for biological activity. However, without experimental data, any comparison to parthenolide and costunolide is purely speculative.

Therefore, there is a clear need for further research to elucidate the biological profile of this compound. Future studies should focus on:

  • In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.

  • Anti-inflammatory assays to investigate its effects on key inflammatory mediators.

  • Mechanistic studies to determine if it modulates signaling pathways such as NF-κB.

Such research will be crucial in determining whether this compound holds promise as a therapeutic agent and to understand its place within the broader class of biologically active germacranolides.

References

A Comparative Analysis of the Bioactivities of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Eudesmanolides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product chemistry and drug discovery, sesquiterpenoids represent a vast and structurally diverse class of compounds with significant therapeutic potential. This guide provides a comparative overview of the reported bioactivities of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a germacranolide sesquiterpenoid, and the well-studied class of eudesmanolide sesquiterpene lactones. The comparison aims to highlight the current state of research, underscore disparities in the available data, and guide future investigations for researchers, scientists, and drug development professionals.

Overview of the Compounds

This compound is a sesquiterpenoid that has been isolated from plants such as Isodon adenantha and has been identified in the rhizome extracts of Curcuma aeruginosa.[1][2] Its structure features a germacrane (B1241064) skeleton with two epoxide rings. Despite its identification in plant extracts, there is a significant lack of published experimental data on the specific biological activities of the purified compound.

Eudesmanolides are a large and well-characterized subclass of sesquiterpene lactones. Their chemical scaffold is based on the eudesmane (B1671778) skeleton, and they are widely distributed in the plant kingdom, particularly in the Asteraceae family. Numerous studies have demonstrated a broad spectrum of biological activities for eudesmanolides, including potent anti-inflammatory and anticancer effects.

Comparative Bioactivity Data

A significant disparity exists in the available bioactivity data between this compound and eudesmanolides. While the former has limited to no direct experimental bioactivity studies, the latter has been extensively investigated.

This compound
Eudesmanolides: A Wealth of Bioactivity Data

In contrast, the bioactivities of numerous eudesmanolides have been quantitatively assessed. The following tables summarize representative data on their anticancer and anti-inflammatory effects.

Table 1: Anticancer Activity of Selected Eudesmanolides (IC50 values in µM)

Eudesmanolide DerivativeCell LineIC50 (µM)Reference
1α,4β-Dihydroxy-6α-methacryloxy-8β-isobutyryloxyeudesman-9,12-olideAGS (gastric cancer)1.31[3]
Wedelolide BAGS (gastric cancer)0.89[3]
Persianolide-AMCF-7 (breast cancer)34.76[4]
Persianolide-AMDA-MB-231 (breast cancer)54.48[4]
2α,5α-dihydroxy-11αH-eudesma-4(15)-en-12,8β-olideSMMC-7721 (hepatoma)Appreciable activity[5]

Table 2: Anti-inflammatory Activity of Selected Eudesmanolides

Eudesmanolide DerivativeAssayIC50 (µM)Reference
1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olideNitric Oxide Production (RAW 264.7)11.82[3]
1α,4β,9β-trihydroxy-6α-isobutyryloxy- 11α-13-methacryloxyprostatolideNitric Oxide Production (RAW 264.7)11.05[3]
epi-eudebeiolide CNitric Oxide Production (RAW 264.7)17.9[6]
1β,3β-dihydroxy-eudesman-11(13)-en-6α,12-olideNitric Oxide Production (RAW 264.7)38.9[7]

Mechanisms of Action: Eudesmanolides

The mechanisms underlying the bioactivities of eudesmanolides have been a subject of intensive research. Key signaling pathways implicated in their anti-inflammatory and anticancer effects include the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammatory and immune responses, as well as cell survival. Many eudesmanolides exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This inhibition can occur at multiple levels, preventing the transcription of pro-inflammatory genes.

NF_kB_Pathway Eudesmanolides Eudesmanolides IKK IKK Complex Eudesmanolides->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activation MAPK_ERK_Pathway Eudesmanolides Eudesmanolides ERK p-ERK1/2 Eudesmanolides->ERK Inhibition of Phosphorylation Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulation

References

A Comparative Analysis of the Cytotoxic Properties of Parthenolide and 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of two sesquiterpene lactones: the well-characterized compound parthenolide (B1678480) and the less-studied 1,10:4,5-Diepoxy-7(11)-germacren-8-one. While extensive experimental data is available for parthenolide, showcasing its potent anti-cancer properties, there is a notable absence of published experimental cytotoxicity data for this compound in the public domain. This guide aims to summarize the existing knowledge on both compounds, highlighting the established profile of parthenolide and the current data gap for this compound.

Parthenolide: A Potent Cytotoxic Agent

Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has demonstrated significant cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

Quantitative Cytotoxicity Data for Parthenolide

The cytotoxic efficacy of parthenolide is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of parthenolide in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
SiHaHuman cervical cancer8.42 ± 0.76[1][2]
MCF-7Human breast cancer9.54 ± 0.82[1][2]
GLC-82Non-small cell lung cancer6.07 ± 0.45[3]
A549Non-small cell lung cancer15.38 ± 1.13[3]
H1650Non-small cell lung cancer9.88 ± 0.09[3]
H1299Non-small cell lung cancer12.37 ± 1.21[3]
PC-9Non-small cell lung cancer15.36 ± 4.35[3]
A549Human lung carcinoma4.3[4]
TE671Human medulloblastoma6.5[4]
HT-29Human colon adenocarcinoma7.0[4]
HUVECHuman umbilical vein endothelial cells2.8[4]
BxPC-3Human pancreatic cancerConcentrations from 5 µM to 30 µM markedly inhibit tumor cells.[5]
SW620Human colorectal adenocarcinomaDose-dependent antiproliferative effect.[6]
Mechanism of Action: Inhibition of NF-κB Signaling

Parthenolide exerts its cytotoxic effects primarily through the inhibition of the NF-κB signaling pathway.[7][8] It has been shown to directly target and inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[7][8] By inhibiting IKK, parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival, proliferation, and inflammation.

Parthenolide inhibits the NF-κB signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[9]

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which is purple.[9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Parthenolide stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of parthenolide in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of parthenolide. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat cells with Parthenolide Incubation_24h->Compound_Treatment Incubation_Exposure 4. Incubate for 24/48/72h Compound_Treatment->Incubation_Exposure MTT_Addition 5. Add MTT solution Incubation_Exposure->MTT_Addition Incubation_MTT 6. Incubate for 2-4h MTT_Addition->Incubation_MTT Formazan_Solubilization 7. Solubilize formazan crystals Incubation_MTT->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and its Synthetic Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the cytotoxic or other biological activities of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and its specifically synthesized analogs. While research into the broader family of germacranolide sesquiterpenes has identified compounds with significant cytotoxic and anti-inflammatory properties, data directly comparing the parent diepoxy compound with its synthetic derivatives is not currently available in published research.

This compound is a natural sesquiterpenoid that has been isolated from the herbs of Isodon adenantha.[1][2] Its complex diepoxy germacrane (B1241064) skeleton has drawn interest, yet its biological activity and the potential for enhancement through synthetic modification remain largely unexplored in a comparative context.

Current State of Research

Studies on related germacranolides have demonstrated the potential of this class of compounds. For instance, various highly oxygenated germacranolides isolated from Carpesium triste have shown significant in vitro cytotoxic activity against human hepatoma (SMMC-7721) and human promyelocytic leukemia (HL-60) cell lines.[3] Similarly, germacranolides from Carpesium divaricatum have been investigated for their cytotoxic and anti-inflammatory effects, though these studies did not focus on the specific diepoxy-germacren-8-one structure.[4]

Research into the synthetic modification of the related compound, germacrone (B1671451), has yielded derivatives with altered biological activities. For example, the epoxidation of germacrone to form 1,10-epoxygermacrone (B1258720) and 4,5-epoxygermacrone (B3028779) has been explored, with subsequent evaluation of their insecticidal and acaricidal properties.[5] However, these studies do not extend to the diepoxy variant of interest and do not assess cytotoxic activity. The general principle that synthetic modifications of sesquiterpene lactones can lead to enhanced biological activity is well-recognized, but specific examples pertaining to this compound are lacking in the literature.[6][7]

Interestingly, a study on other compounds isolated from Isodon adenantha, the natural source of this compound, reported that the isolated labdane (B1241275) diterpenes and their glycoside derivatives did not show significant cytotoxic or antibacterial activities.[1] This highlights the compound-specific nature of biological activity within a single plant species.

Future Directions

The absence of comparative data for this compound and its synthetic analogs represents a clear gap in the current scientific landscape. Future research efforts could be directed towards:

  • Total Synthesis: The development of a robust synthetic route to this compound would provide a sustainable source of the material for biological testing and a platform for the creation of novel analogs.

  • Analog Synthesis and Screening: A focused medicinal chemistry program to synthesize a library of analogs with modifications to the germacrane core, the epoxide rings, and the enone system would be crucial. These analogs should then be systematically screened for their cytotoxic activity against a panel of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: The data generated from the screening of synthetic analogs would enable the elucidation of a clear structure-activity relationship, guiding the design of more potent and selective compounds.

A logical workflow for such a research program is outlined below.

G cluster_0 Natural Product Chemistry cluster_1 Synthetic Chemistry cluster_2 Biological Evaluation Isolation Isolation of this compound from Isodon adenantha Structure_Elucidation Structural Elucidation Isolation->Structure_Elucidation Total_Synthesis Total Synthesis of Natural Product Structure_Elucidation->Total_Synthesis Target Molecule Analog_Design Design of Synthetic Analogs Total_Synthesis->Analog_Design Analog_Synthesis Synthesis of Analog Library Analog_Design->Analog_Synthesis Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Analog_Synthesis->Cytotoxicity_Screening Test Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Screening->SAR_Analysis SAR_Analysis->Analog_Design Feedback for Optimization Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action

Figure 1. A proposed workflow for the synthesis and biological evaluation of this compound and its synthetic analogs.

References

A Comparative Guide to Analytical Methods for 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of natural products are paramount. This guide provides a comparative overview of analytical methodologies for the germacrane-type sesquiterpene lactone, 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a compound isolated from species such as Isodon adenantha.[1][2] While direct comparative studies on analytical methods for this specific compound are limited in publicly available literature, this guide draws upon validated methods for structurally similar sesquiterpene lactones to provide a robust framework for its analysis. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and effective methods for the analysis of sesquiterpenes and their derivatives.[3][4]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from validated analytical methods for sesquiterpene lactones, offering a benchmark for what can be expected when developing a method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Sesquiterpene Lactones

Analyte(s)MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (RSD%)Reference
Six Sesquiterpene Lactones¹HPLC-ELSD> 0.99872.00 - 6.79 µg/mL6.00 - 20.40 µg/mL74 - 90%< 10%[5][6]
Five Phytoestrogenic Flavonoids²RP-HPLC-PDA≥ 0.99670.339 - 0.964 µg/mL1.027 - 2.922 µg/mL96.96 - 106.87%Intra-day: ≤ 1.45%, Inter-day: ≤ 2.35%[7]
Triterpenoids³HPLC-PDA> 0.99990.08 - 0.65 µg/mL0.24 - 1.78 µg/mL94.70 - 105.81%< 2%[8]

¹Analytes: 4β,5-dihydro-2',3'-dihydroxy-15-deoxy-goyazensolide, goyazensolide, 4β,5-dihydro-2',3'-epoxy-15-deoxy-goyazensolide, centratherin, 4β,5-dihydro-15-deoxy-goyazensolide, and lychnofolide in Eremanthus species. ²While not sesquiterpenes, this data for flavonoids provides a relevant example of HPLC method validation parameters. ³A study on various triterpenoids, providing further context for natural product quantification by HPLC.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Sesquiterpenes

Analyte(s)MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (RSD%)Reference
Sixteen Sesquiterpenes⁴HS-SPME-GC-MS> 0.99~0.05 µg/L~0.15 µg/L98.9 - 102.6%-[9]
Seven Monoterpenes⁵GC/MS-TQ-SIM> 0.994-Determined91.6 - 105.7%0.28 - 11.18%[10]
Various Terpenes⁶GC-MS> 0.999--98.3 - 101.6%0.89 - 1.51%[11]

⁴In red wine samples. ⁵While monoterpenes, the validation data is highly relevant for terpene analysis by GC-MS. ⁶For phytochemicals including 1,8-cineole, terpinen-4-ol, and (−)-α-bisabolol.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of sesquiterpene lactones.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is adapted from a validated procedure for the quantification of six sesquiterpene lactones in Eremanthus species.[5][6]

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a monolithic column and an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Weigh 10.0 mg of powdered plant material (e.g., leaves of Isodon adenantha).

    • Extract with 5 mL of a methanol/water (9:1 v/v) solution. For quantitative analysis, this solution should contain a suitable internal standard (e.g., scopoletin (B1681571) at 140 µg/mL).

    • Vortex and sonicate the sample, followed by centrifugation.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 monolithic column.

    • Mobile Phase: A nonlinear gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detection (ELSD):

    • Drift Tube Temperature: Set according to manufacturer's recommendations.

    • Nebulizer Gas (Nitrogen) Pressure: Set according to manufacturer's recommendations.

  • Validation Parameters to Assess:

    • Linearity: Prepare calibration curves with at least five concentrations of the analytical standard.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

    • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is based on a method developed for the analysis of sesquiterpenes in wine, which can be adapted for the analysis of volatile and semi-volatile compounds from plant extracts.[9]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with a headspace solid-phase microextraction (HS-SPME) autosampler.

  • Sample Preparation:

    • For a liquid matrix, place an aliquot (e.g., 5 mL) into a headspace vial.

    • For a solid matrix, an initial solvent extraction may be necessary, followed by placing an aliquot of the extract into the vial.

    • Add a salt (e.g., NaCl) to increase the volatility of the analytes.

    • If an internal standard is used, it should be added at this stage.

    • Seal the vial and place it in the autosampler.

  • HS-SPME Conditions:

    • Fiber: Select a fiber with appropriate polarity (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Incubation Temperature and Time: Optimize to ensure efficient partitioning of the analyte into the headspace (e.g., 40°C for 10 min).

    • Extraction Time: Optimize for sufficient adsorption onto the SPME fiber (e.g., 30 min).

  • GC-MS Conditions:

    • Injector: Splitless mode, with an optimized temperature (e.g., 250°C).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

      • Mass Range: e.g., m/z 40-400.

Visualizing the Analytical Workflow

To provide a clear overview of the process from sample to data, the following diagrams illustrate a typical experimental workflow and the logical relationships in method validation.

G cluster_0 Sample Preparation & Extraction cluster_1 Purification & Isolation (Optional) cluster_2 Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration/Centrifugation Filtration/Centrifugation Solvent Extraction->Filtration/Centrifugation Crude Extract Crude Extract Filtration/Centrifugation->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Analytical HPLC Analytical HPLC Crude Extract->Analytical HPLC Quantification GC-MS GC-MS Crude Extract->GC-MS Quantification Fractions Fractions Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Isolated Compound Isolated Compound Preparative HPLC->Isolated Compound Isolated Compound->Analytical HPLC Purity Isolated Compound->GC-MS Identification NMR NMR Isolated Compound->NMR Structure Elucidation X-ray Crystallography X-ray Crystallography Isolated Compound->X-ray Crystallography Structure Elucidation Data Analysis Data Analysis Analytical HPLC->Data Analysis GC-MS->Data Analysis NMR->Data Analysis X-ray Crystallography->Data Analysis Final Report Final Report Data Analysis->Final Report

Caption: General workflow for the isolation and analysis of sesquiterpene lactones.

G cluster_validation Validation Parameters MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness

Caption: Logical flow of analytical method validation.

References

Unveiling the Bioactivity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity associated with the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Due to a lack of extensive research on the isolated compound, this document focuses on the bioactivity of extracts in which it is a known constituent, alongside a comparison with structurally related and more extensively studied germacrane (B1241064) sesquiterpenoids from the Curcuma genus.

Executive Summary

This compound is a germacrane-type sesquiterpenoid isolated from medicinal plants such as Curcuma aeruginosa and Isodon adenantha. While direct and comprehensive bioactivity data for the purified compound remains limited, extracts of C. aeruginosa containing this and other sesquiterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. This guide synthesizes the available data, offering a comparative perspective with other prominent germacrane sesquiterpenoids to inform future research and drug discovery efforts.

Bioactivity of Curcuma aeruginosa Extracts Containing this compound

Studies on crude extracts from the rhizomes of Curcuma aeruginosa have indicated cytotoxic properties. The presence of this compound has been confirmed in these bioactive extracts through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of C. aeruginosa extracts against various cancer cell lines. It is important to note that these activities are attributed to the synergistic or combined effects of multiple constituents within the extracts, including this compound.

Plant ExtractFractionCell LineActivity MetricResult
Curcuma aeruginosan-hexaneMCF-7 (Breast adenocarcinoma)IC50< 100 µg/mL
Curcuma aeruginosan-hexaneCa-ski (Cervical cancer)IC50< 100 µg/mL
Curcuma aeruginosaChloroformMCF-7 (Breast adenocarcinoma)IC50< 100 µg/mL
Curcuma aeruginosaChloroformCa-ski (Cervical cancer)IC50< 100 µg/mL

Comparative Bioactivity of Other Germacrane Sesquiterpenoids from Curcuma Species

To provide a broader context for the potential bioactivity of this compound, this section details the experimentally validated activities of other well-known germacrane sesquiterpenoids isolated from the Curcuma genus.

CompoundBioactivityCell Line(s)Activity MetricReported Value(s)
Germacrone CytotoxicityHepaRG (Hepatocellular carcinoma)IC50~250 µM[1]
Anti-proliferativeMDA-MB-231, MCF-7 (Breast cancer)-No significant effect alone up to 50 µM, but enhances furanodiene's effect[2][3]
Furanodiene (B1217673) Anti-proliferativeMDA-MB-231, MCF-7 (Breast cancer)-Significant inhibition[2][3]
CytotoxicityVarious human cancer cell linesIC504.18 - >43.67 µM[4]
Curzerenone CytotoxicityWEHI-3 (Mouse leukemia), HL-60 (Human leukemia)IC5025.6 µM (WEHI-3), 106.8 µM (HL-60)
Dehydrocurdione AntibacterialBacillus subtilisMIC31.2 µg/mL[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of natural products.[6]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (or extract) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm is often used for background subtraction.[7][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability & IC50 F->G

Caption: General workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, many sesquiterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). The two major apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Intrinsic Apoptotic Pathway: This pathway is often initiated by cellular stress and involves the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Pro-apoptotic proteins like Bax and Bak can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.[10]

Extrinsic Apoptotic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate effector caspases to execute apoptosis.[10]

Many sesquiterpenoids have been shown to induce apoptosis through modulation of these pathways, often involving the generation of reactive oxygen species (ROS), inhibition of the pro-survival NF-κB pathway, and activation of p53.[11]

G cluster_pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Sesquiterpenoids Sesquiterpenoids Death_Receptors Death Receptors (e.g., Fas, TNFR1) Sesquiterpenoids->Death_Receptors Bax_Bak Bax/Bak Activation Sesquiterpenoids->Bax_Bak Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways targeted by sesquiterpenoids.

Conclusion

This compound is a constituent of Curcuma aeruginosa extracts that exhibit cytotoxic activity. While data on the pure compound is sparse, the bioactivity profile of related germacrane sesquiterpenoids suggests that this class of molecules holds significant potential for further investigation in cancer research. The comparative data and experimental protocols provided in this guide aim to facilitate future studies to isolate and comprehensively evaluate the bioactivity and therapeutic potential of this compound.

References

The Structure-Activity Relationship of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

While 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from plants such as Isodon adenantha, has been identified in scientific literature, a comprehensive understanding of its structure-activity relationship (SAR) remains elusive.[1][2] Currently, there is a notable absence of published studies detailing the synthesis of structural analogs and a corresponding quantitative comparison of their biological activities. This lack of comparative data precludes the creation of a detailed SAR guide for this specific compound.

Our extensive search for quantitative data (such as IC50 or EC50 values) from comparative biological assays of this compound and its derivatives has not yielded the specific information necessary to construct a data-driven comparison guide as requested. Research into the SAR of related germacranolides and diepoxy-germacranolides has been conducted, but these studies do not provide the granular data required for a direct comparison involving this compound.[3][4]

For researchers interested in pursuing the investigation of this compound's SAR, this gap in the literature presents a significant research opportunity. Future studies could involve the targeted synthesis of analogs to probe the importance of its key functional groups: the two epoxide rings and the α,β-unsaturated ketone. By systematically modifying these moieties and evaluating the resulting compounds in relevant biological assays, a clear SAR could be established.

Potential Avenues for Future Research: A Hypothetical Workflow

To facilitate such future research, a logical experimental workflow is proposed below. This workflow outlines the necessary steps to generate the data required for a comprehensive SAR analysis.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR Determination A Synthesis of Analogs of This compound B Structural Elucidation (NMR, MS, X-ray) A->B C Cytotoxicity Assays (e.g., MTT Assay) B->C D Anti-inflammatory Assays (e.g., NO, PGE2, Cytokine Inhibition) B->D E Determination of IC50/EC50 Values C->E D->E F Comparative Analysis of Activity E->F G Establishment of Structure-Activity Relationships F->G

Figure 1. A proposed workflow for investigating the structure-activity relationship of this compound.

Standardized Experimental Protocols for Future Comparative Studies

To ensure that any future data generated is robust and comparable, standardized experimental protocols are essential. Below are detailed methodologies for key cytotoxicity and anti-inflammatory assays that could be employed.

Table 1: Experimental Protocols
Experiment Methodology
Cytotoxicity Assay MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay 1. Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5][6] 2. Compound Treatment: Treat cells with serial dilutions of this compound and its analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). 3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[7][8]
Anti-inflammatory Assay Nitric Oxide (NO) Inhibition Assay 1. Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and incubate for 24 hours. 2. Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. 3. Nitrite (B80452) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. 4. Absorbance Measurement: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anti-inflammatory Assay Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement 1. Cell Culture and Treatment: Culture and treat RAW 264.7 cells with test compounds and LPS as described for the NO inhibition assay. 2. Supernatant Collection: Collect the cell culture supernatants after the 24-hour incubation. 3. ELISA: Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][10]

The scientific community awaits further research to unlock the therapeutic potential of this compound. The generation of comparative biological data through systematic analog synthesis and standardized assays will be pivotal in defining its structure-activity relationship and guiding future drug development efforts.

References

Comparative Cytotoxicity of Germacrone Derivatives and Other Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of germacrone (B1671451) derivatives and other sesquiterpenoids against various cancer cell lines, supported by experimental data from peer-reviewed studies. While direct comparative experimental data on the cytotoxicity of 1,10:4,5-Diepoxy-7(11)-germacren-8-one is limited in the currently available literature, this guide focuses on structurally related and functionally similar compounds to provide a valuable reference for researchers in the field of natural product-based cancer drug discovery.

Executive Summary

Germacrones, a class of sesquiterpenoids, have garnered significant interest for their potential anticancer activities. This guide delves into the cytotoxic profiles of several synthesized germacrone derivatives and compares them with other relevant sesquiterpenoids. The primary mechanism of action for many of these compounds appears to involve the induction of apoptosis, often mediated through the inhibition of key signaling pathways such as NF-κB. The presented data, summarized in clear, tabular format, highlights the structure-activity relationships that govern the cytotoxic potency of these natural product derivatives.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various germacrone derivatives and other sesquiterpenoids against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Cytotoxicity of Synthesized Germacrone Derivatives

CompoundBel-7402 (Hepatocellular Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Germacrone>100>100>100>100
3a (R = H)45.32 ± 1.1565.28 ± 2.1158.61 ± 1.5371.49 ± 2.34
3b (R = 4-F)28.74 ± 0.9821.15 ± 0.8735.43 ± 1.0240.26 ± 1.18
3c (R = 4-Cl)35.16 ± 1.0530.79 ± 1.1242.88 ± 1.2148.91 ± 1.37
3d (R = 4-Br)39.81 ± 1.1138.46 ± 1.1949.17 ± 1.3355.32 ± 1.45
3e (R = 4-CH₃)42.13 ± 1.2350.22 ± 1.4853.76 ± 1.4160.18 ± 1.62

Table 2: Cytotoxicity of Other Sesquiterpenoids from Isodon Species

CompoundK562 (Leukemia) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)
Isodonspiroketone-23.84 ± 2.7327.77 ± 3.01
Hebeirubescensin B< 2.0< 2.0-
Hebeirubescensin C< 2.0< 2.0-
Oridonin---
Rabdosin B---

Note: Data is compiled from multiple sources. Experimental conditions may vary between studies.

Experimental Protocols

A detailed understanding of the methodologies used to generate the cytotoxicity data is crucial for accurate interpretation and comparison.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., Bel-7402, HepG2, A549, HeLa) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., germacrone derivatives) and incubated for a further 48 hours.

  • MTT Reagent Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is another common method used to measure drug-induced cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with the SRB dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away with a dilute acetic acid solution.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (around 510 nm). The absorbance is proportional to the total cellular protein mass, which reflects the cell number.

  • Data Analysis: IC50 values are calculated similarly to the MTT assay.

Mandatory Visualization

Signaling Pathway Diagram

Many sesquiterpenoids, including germacrone derivatives, are believed to exert their cytotoxic effects by modulating key cellular signaling pathways. One of the most frequently implicated pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_nucleus NF-κB (p50/p65) NF-κB->NF-κB_nucleus Translocation DNA DNA NF-κB_nucleus->DNA Binding Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression Germacrones Germacrones Germacrones->IKK_Complex Inhibition Cytotoxicity_Workflow Start Start: Select Cancer Cell Lines Cell_Culture 1. Cell Culture & Seeding in 96-well plates Start->Cell_Culture Compound_Treatment 2. Treatment with Test Compounds (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Acquisition 5. Absorbance Measurement (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis: Calculate % Viability Data_Acquisition->Data_Analysis IC50_Determination 7. IC50 Value Determination Data_Analysis->IC50_Determination End End: Comparative Analysis IC50_Determination->End

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

This compound is a sesquiterpenoid natural product. It has been isolated from plant species such as Isodon adenantha and Artemisia pallens.[1] Chemically, it is characterized by a germacrane (B1241064) skeleton with two epoxide rings. Its molecular formula is C15H22O3 and it has a molecular weight of 250.33 g/mol .

While this compound is commercially available for research purposes, a comprehensive review of the available scientific literature did not yield specific quantitative data on its biological activities, such as cytotoxic (IC50 values) or antimicrobial (MIC values) effects. However, the broader class of sesquiterpenoids, including other diepoxy derivatives, has been extensively studied, revealing a range of biological activities. This guide provides a comparative overview of the performance of related diepoxy sesquiterpenes and other relevant sesquiterpenoids, supported by experimental data from published studies.

Performance Comparison of Related Sesquiterpenes

Due to the lack of specific biological data for this compound, this section presents data on the cytotoxicity and antimicrobial activity of structurally related diepoxy sesquiterpenes and other germacrane sesquiterpenoids to provide a comparative context for potential applications.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of various sesquiterpenoids against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineActivityIC50 (µM)Reference
Siegenolide ASW480 (colon cancer)Cytotoxic1.8[2]
Siegenolide BSW480 (colon cancer)Cytotoxic0.9[2]
Sesquiterpenoid 3SW480 (colon cancer)Cytotoxic5.2[2]
Sesquiterpenoid 4SW480 (colon cancer)Cytotoxic3.8[2]
Sesquiterpenoid 3AsPC-1 (pancreatic cancer)Cytotoxic7.3[2]
Sesquiterpenoid 4AsPC-1 (pancreatic cancer)Cytotoxic4.9[2]
GlutinoneMouse peritoneal cellsAnti-inflammatory3.61[3]
5-epi-kutdtriolMouse peritoneal cellsAnti-inflammatory1.28[3]
Antimicrobial Activity Data

The antimicrobial potential of sesquiterpenoids is another area of significant research. The following table presents the Minimum Inhibitory Concentration (MIC) values of germacrone (B1671451) and its epoxide derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
GermacroneStaphylococcus aureus256
1,10-epoxygermacroneStaphylococcus aureus128
4,5-epoxygermacroneStaphylococcus aureus256
GermacroneBacillus subtilis128
1,10-epoxygermacroneBacillus subtilis64
4,5-epoxygermacroneBacillus subtilis128
GermacroneEscherichia coli>512
1,10-epoxygermacroneEscherichia coli512
4,5-epoxygermacroneEscherichia coli>512
GermacronePseudomonas aeruginosa>512
1,10-epoxygermacronePseudomonas aeruginosa256
4,5-epoxygermacronePseudomonas aeruginosa>512

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at a density of 3000 cells/well.

  • The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds.

  • The incubation is continued for an additional 72 hours.

3. MTT Addition and Incubation:

  • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

5. Absorbance Measurement:

  • The absorbance is measured at 540 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB).

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • The inoculum is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The test compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the bacterial suspension.

  • A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study of sesquiterpenoids.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compounds incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan incubate_4h->dissolve_formazan measure_absorbance Measure absorbance (540 nm) dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of sesquiterpenoids using the MTT assay.

antimicrobial_mic_workflow start Start prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform serial dilution of test compound in 96-well plate start->serial_dilution inoculate_plate Inoculate plate with bacterial suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_plate Incubate at 37°C for 18-24h inoculate_plate->incubate_plate read_results Visually assess bacterial growth incubate_plate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

sesquiterpenoid_relationships cluster_source Natural Source cluster_class Chemical Class cluster_activity Biological Activities isodon Isodon adenantha sesquiterpenoid Sesquiterpenoid isodon->sesquiterpenoid diepoxy Diepoxy Sesquiterpenoid sesquiterpenoid->diepoxy target_compound 1,10:4,5-Diepoxy-7(11)- germacren-8-one diepoxy->target_compound cytotoxic Cytotoxic diepoxy->cytotoxic antimicrobial Antimicrobial diepoxy->antimicrobial anti_inflammatory Anti-inflammatory diepoxy->anti_inflammatory

Caption: Relationship between the natural source, chemical class, and potential biological activities of the target compound.

References

A Comparative Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and the Known NF-κB Inhibitor, Parthenolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one and the well-established Nuclear Factor-kappa B (NF-κB) inhibitor, parthenolide (B1678480). Due to a lack of available experimental data on the biological activity of this compound, this document focuses on the established efficacy and methodologies associated with parthenolide as a benchmark for potential future studies.

Introduction to this compound

This compound is a sesquiterpenoid natural product. At present, there is a notable absence of published scientific literature detailing its biological efficacy as an inhibitor of specific cellular pathways. Consequently, a direct quantitative comparison with known inhibitors is not feasible. This guide highlights this knowledge gap and presents data on a structurally related compound to provide context and a basis for future investigation.

Parthenolide: A Benchmark NF-κB Inhibitor

Parthenolide, a sesquiterpene lactone derived from the feverfew plant (Tanacetum parthenium), is a potent anti-inflammatory agent.[1] Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis.[1][2][3]

Quantitative Efficacy of Parthenolide

The inhibitory activity of parthenolide against the NF-κB pathway has been quantified in various studies. The following table summarizes key findings, including IC50 values, which represent the concentration of an inhibitor required to reduce a specific biological activity by 50%.

InhibitorTarget PathwayAssay TypeCell LineStimulusIC50 ValueReference
ParthenolideNF-κBReporter Gene AssayTHP-1LPS1.373 µM (for TLR4 expression)[4]
ParthenolideNF-κBCytokine Expression (IL-6, IL-1β, IL-8, etc.)THP-1LPS1.091-2.620 µM[4]

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing NF-κB inhibition.

NF-κB Reporter Assay

  • Cell Culture: HEK293 cells are cultured under appropriate conditions.[2]

  • Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., parthenolide) for a specified duration (e.g., 24 hours).[2]

  • Stimulation: NF-κB activation is induced by adding a stimulus, such as Tumor Necrosis Factor (TNF), at a concentration of 100 ng/mL.[2]

  • Measurement: A reporter system, such as Quanti-Blue reagent, is used to measure the activity of a secreted embryonic alkaline phosphatase (SEAP), which is under the control of an NF-κB-inducible promoter.[2]

  • Analysis: The absorbance is read at a specific wavelength (e.g., 630 nm) to quantify SEAP activity, which correlates with NF-κB activation.[2]

Western Blot for IκBα Degradation

  • Cell Treatment: Cells (e.g., AOM/DSS-treated mouse colon tissue) are treated with the inhibitor (e.g., parthenolide).[5]

  • Protein Extraction: Total protein is extracted from the cells or tissues using a lysis buffer.[5]

  • Electrophoresis: Protein samples (typically 50 µg per lane) are separated by size using SDS-PAGE.[5]

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[5]

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of IκBα (phospho-IκBα) and subsequently with a secondary antibody.[5]

  • Detection: The protein bands are visualized and quantified to determine the levels of phospho-IκBα, with a reduction indicating inhibition of IκBα degradation.[5]

Signaling Pathway and Mechanism of Action

The canonical NF-κB signaling pathway is a key target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][5] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]

Parthenolide exerts its inhibitory effect primarily by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[1][5][6] This action stabilizes the NF-κB/IκBα complex in the cytoplasm, blocking NF-κB's nuclear translocation and subsequent gene transcription.[1][2]

Caption: NF-κB pathway inhibition by Parthenolide.

Conclusion and Future Directions

While this compound is a structurally interesting natural product, its biological activity remains uncharacterized. In contrast, parthenolide is a well-documented inhibitor of the NF-κB pathway with established anti-inflammatory properties. The data and protocols presented for parthenolide serve as a valuable reference for future studies on this compound. To enable a direct comparison of efficacy, it is imperative that the inhibitory potential of this compound against the NF-κB pathway and other relevant biological targets be determined through rigorous experimental investigation. Such studies would be a critical first step in evaluating its potential as a therapeutic agent.

References

Comparative Cross-Reactivity Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one and Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity potential of sesquiterpene lactones, with a focus on 1,10:4,5-Diepoxy-7(11)-germacren-8-one. Due to the limited availability of specific cross-reactivity data for this compound in publicly accessible literature, this guide utilizes data from studies on a standardized "sesquiterpene lactone mix" and its components as a benchmark for comparison. This mix is a common screening tool for allergic contact dermatitis caused by this class of compounds.

Introduction to this compound

This compound is a sesquiterpenoid natural product.[1][2][3][4] It has been isolated from plants of the Isodon genus, specifically Isodon adenantha.[1][2] Its chemical formula is C15H22O3, and its CAS number is 32179-18-3.[1][3] The structure of this compound, like many other sesquiterpene lactones, is believed to contain an α-methylene-γ-butyrolactone moiety, a functional group widely recognized as a primary structural determinant for both biological activity and allergenic potential, including cross-reactivity.[5]

Comparative Cross-Reactivity Data

The following table summarizes quantitative data from a large-scale patch test study that evaluated the cross-reactivity of a standard sesquiterpene lactone (SL) mix and its individual components in patients with suspected allergic contact dermatitis. This data serves as a valuable reference for understanding the potential cross-reactivity of this compound, which belongs to the same chemical class.

Table 1: Positive Patch Test Reactions to Sesquiterpene Lactone Mix and its Components in a European Multicentre Study [6]

Allergen TestedConcentration (% in Petrolatum)Number of Patients TestedNumber of Positive ReactionsPercentage of Positive Reactions (%)
Sesquiterpene Lactone (SL) Mix0.110,6951061.0

The Sesquiterpene Lactone Mix consists of equal parts of Alantolactone, Dehydrocostus lactone, and Costunolide.

A study on 190 Compositae-allergic patients provided more granular data on the individual components of the SL mix and other related extracts:

Table 2: Positive Patch Test Reactions in 190 Compositae-Allergic Patients [7]

AllergenNumber of Positive ReactionsPercentage of Patients with Positive Reaction (%)
Sesquiterpene Lactone (SL) Mix Components
Dehydrocostus lactone-Most frequent elicitor
Alantolactone--
Costunolide--
Compositae Mix (CM) Components
Feverfew-Most frequent elicitor
Tansy--
Wild Chamomile--
Yarrow--
Arnica--

Note: Specific numbers for each component were not provided in the abstract, but the relative frequency of positive reactions was indicated.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of cross-reactivity studies.

Patch Testing Protocol for Sesquiterpene Lactone Allergy

This protocol is a standardized method for diagnosing allergic contact dermatitis to sesquiterpene lactones.[8][9][10][11][12]

1. Patient Preparation:

  • For two to three weeks prior to testing, patients should discontinue any oral immunosuppressive medications (e.g., prednisone).

  • One week before testing, patients should stop using topical corticosteroids, calcineurin inhibitors (e.g., Protopic, Elidel), and avoid sun exposure on the back.

  • For three days leading up to the test, no moisturizers, lotions, or creams should be applied to the back.

2. Patch Application (Day 1):

  • The sesquiterpene lactone mix (0.1% in petrolatum) and its individual components are applied to designated chambers on adhesive patches.

  • These patches are then applied to the patient's upper back. The skin should be clean and dry.

  • Patients are instructed to avoid activities that may cause sweating and to keep their back dry for the duration the patches are in place. Showering, bathing, and swimming are not permitted.

3. Patch Removal and First Reading (Day 3 - 48 hours post-application):

  • The patches are carefully removed by a healthcare professional.

  • The test sites are marked with a skin-safe marker.

  • An initial reading of any skin reactions is performed approximately 20-30 minutes after patch removal.

4. Final Reading (Day 4 or 5 - 96 hours post-application):

  • A final reading of the test sites is conducted. Reactions are graded based on the presence and severity of erythema, infiltration, papules, and vesicles.

  • Patients are advised to monitor the test sites for any delayed reactions for up to a week.

Competitive ELISA Protocol for Hapten Cross-Reactivity

This in vitro method can be adapted to quantify the cross-reactivity of antibodies raised against a specific sesquiterpene lactone with other related haptens.[13][14][15][16][17]

1. Plate Coating:

  • Microtiter plate wells are coated with 100 µL of a conjugate of the target hapten (e.g., a specific sesquiterpene lactone) and a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

  • The plate is covered and incubated overnight at 4°C.

2. Washing and Blocking:

  • The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1-5% BSA in PBS) is added to each well and incubated for 1 hour at room temperature.

3. Competitive Reaction:

  • In a separate plate or in tubes, a fixed concentration of the primary antibody specific to the target hapten is mixed with varying concentrations of the test compounds (the specific sesquiterpene lactone of interest and its potential cross-reactants).

  • This mixture is incubated for 1 hour at room temperature to allow the antibody to bind to the haptens in solution.

4. Incubation in Coated Plate:

  • The plate is washed three times with the wash buffer.

  • 100 µL of the pre-incubated antibody-hapten mixture is transferred to each well of the coated plate.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free antibodies to bind to the coated hapten-protein conjugate.

5. Detection:

  • The plate is washed three to five times with the wash buffer.

  • 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added to each well and incubated for 1 hour at room temperature.

  • The plate is washed again four to five times.

6. Signal Development and Measurement:

  • 100 µL of a suitable substrate (e.g., TMB) is added to each well. The plate is incubated in the dark for 5-20 minutes.

  • The reaction is stopped by adding 50 µL of a stop solution (e.g., 1N HCl).

  • The absorbance is measured at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the hapten in the sample. Cross-reactivity is determined by comparing the inhibition curves of the different test compounds.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses. The primary mechanism involves the direct alkylation of the p65 subunit of NF-κB, which prevents its DNA binding and subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_NFkB_IkB Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB_complex IκBα-NF-κB Complex NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Inflammation Inflammatory Response DNA->Inflammation Transcription SL Sesquiterpene Lactone SL->IKK Inhibits SL->NFkB Inhibits DNA Binding IkB_NFkB_complex->NFkB Degradation of IκBα

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Modulation of the MAPK Signaling Pathway

Sesquiterpene lactones can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis. They have been shown to inhibit the phosphorylation of key kinases in this pathway, including ERK, JNK, and p38.

MAPK_Modulation cluster_pathways MAPK Cascades Stimuli External Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MEK12 MEK1/2 MAPKKK->MEK12 MKK47 MKK4/7 MAPKKK->MKK47 MKK36 MKK3/6 MAPKKK->MKK36 ERK12 ERK1/2 MEK12->ERK12 P Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK12->Transcription_Factors JNK JNK MKK47->JNK P JNK->Transcription_Factors p38 p38 MKK36->p38 P p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response SL Sesquiterpene Lactone SL->ERK12 Inhibits Phosphorylation SL->JNK Inhibits Phosphorylation SL->p38 Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by sesquiterpene lactones.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a general workflow for assessing the cross-reactivity of a novel compound like this compound.

Cross_Reactivity_Workflow Start Start: Isolate/Synthesize This compound Struct_Elucid Structural Elucidation (NMR, MS) Start->Struct_Elucid Select_Analogs Select Structurally Related Analogs Struct_Elucid->Select_Analogs In_Vitro In Vitro Assays Select_Analogs->In_Vitro In_Vivo In Vivo / Ex Vivo Assays Select_Analogs->In_Vivo ELISA Competitive ELISA In_Vitro->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis Patch_Test Patch Testing (Animal or Human) In_Vivo->Patch_Test Patch_Test->Data_Analysis Conclusion Conclusion on Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: General workflow for assessing cross-reactivity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents is a critical component of this responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid used in research. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While a comprehensive toxicological profile may not be available for this compound, it is prudent to handle it with care.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

This protocol is designed to be a general guideline. Your institution's specific hazardous waste management plan should always be followed.[2][3][4]

Step 1: Waste Identification and Classification

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), spent solutions, and excess solid material, should be treated as hazardous chemical waste.[2][5]

  • Do not dispose of this chemical down the sink or in the regular trash.[2][6]

Step 2: Preparing the Waste for Collection

  • For Solid Waste:

    • Carefully collect all solid this compound waste.

    • To minimize dispersal, it is recommended to mix the solid waste with an inert absorbent material such as sand or vermiculite.[2]

    • Place the mixture in a clearly labeled, sealable, and chemically compatible waste container.[3][7]

  • For Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[7][8]

    • Do not mix this waste with other incompatible chemical waste streams.[7][8] For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.

Step 3: Waste Container Management

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3][8]

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

  • Storage:

    • Keep the waste container securely sealed at all times, except when adding waste.[2][8]

    • Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][7]

    • Ensure the SAA is away from heat sources and direct sunlight.[6]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management team to schedule a pickup for the waste container.[3]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory.[3]

Step 5: Disposal of Empty Containers

  • A container that held this compound must be properly decontaminated before being discarded as regular trash.[2]

  • Triple-rinse the empty container with a suitable solvent that can dissolve the compound. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[8][9]

  • Subsequent rinsates may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • After triple-rinsing and air-drying in a ventilated area, deface or remove the original label before disposing of the container.[2][8]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Waste Preparation cluster_containment Containment cluster_handling Handling & Storage cluster_disposal Final Disposal identify Identify Waste (Solid, Liquid, Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe Safety First segregate Segregate from Incompatible Waste ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label_container Label Container ('Hazardous Waste', Chemical Name, Date) container->label_container transfer Transfer Waste to Container (Mix solid with sand/vermiculite) label_container->transfer seal Securely Seal Container transfer->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs When Full or Time Limit Reached decontaminate Triple-Rinse Empty Containers contact_ehs->decontaminate After Waste Removal dispose_container Dispose of Decontaminated Container as Regular Trash decontaminate->dispose_container

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation Volume55 gallons[3]
Maximum Acutely Hazardous Waste Accumulation1 quart (liquid) or 1 kg (solid)[3]
Empty Container RinsingTriple-rinse[2][9]
Maximum Weight of a Single Waste ContainerTypically around 15 kg for manual handling[6]

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific guidelines.

References

Essential Safety and Logistical Information for Handling 1,10:4,5-Diepoxy-7(11)-germacren-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The following procedural guidance is designed to ensure safe operational handling and disposal of this chemical.

Chemical Properties:

  • CAS Number: 32179-18-3

  • Molecular Weight: 250.34

  • Storage Temperature: 2-8°C

Personal Protective Equipment (PPE)

Due to the presence of epoxy groups, this compound may cause skin and eye irritation, allergic sensitization, and respiratory irritation.[1] Therefore, strict adherence to the following personal protective equipment guidelines is mandatory.

PPE CategoryRecommended Equipment
Eye and Face Protection Tightly fitting safety goggles (meeting EN 166 standards) or a face shield that protects the entire face from splashes.[2][3]
Hand Protection Nitrile or neoprene gloves are recommended.[1][4] Avoid latex gloves as they may not provide adequate protection.[4] For spill cleanup involving solvents, specific glove types are required: neoprene for acetone, nitrile for Freon TF, and poly-vinyl alcohol for methylene (B1212753) chloride.[5]
Body Protection A fastened lab coat is essential.[1] For larger quantities or where spills are possible, a chemical-resistant apron or a Tyvek chemical safety suit should be worn.[6][7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If there is a risk of inhalation, especially with powders or aerosols, a respirator is necessary.[5][6]
Foot Protection Closed-toe shoes are mandatory in the laboratory. In areas where spills of larger quantities might occur, disposable foot coverings should be used.[5]

Operational Plan: Safe Handling Workflow

The following workflow must be followed to ensure the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Response prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_transport Transport Chemical in Sealed Container prep_hood->handle_transport handle_work Perform Work in Fume Hood handle_transport->handle_work handle_close Keep Containers Closed When Not in Use handle_work->handle_close cleanup_wipe Wipe Surfaces with Acetone (if permitted) handle_close->cleanup_wipe spill_contain Contain Spill with Absorbent Material spill_collect Collect Contaminated Material spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Disposal Workflow

cluster_waste Waste Disposal cluster_liquid Liquid Disposal cluster_solid Solid Disposal cluster_final Final Disposal waste_liquid Liquid Waste liquid_container Collect in a Designated, Sealed, Shatter-Resistant Hazardous Waste Container waste_liquid->liquid_container waste_solid Contaminated Solids (gloves, paper towels) solid_bag Place in a Labeled Zip-Lock Bag waste_solid->solid_bag liquid_label Label Container with Chemical Name and Date liquid_container->liquid_label final_disposal Arrange for Pickup by Institutional Environmental Health and Safety liquid_label->final_disposal solid_container Place Bag in a Designated Hazardous Waste Container solid_bag->solid_container solid_container->final_disposal

Caption: Disposal workflow for this compound and contaminated materials.

Key Disposal Steps:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant container.[1] The container must be clearly labeled as hazardous waste with the chemical name and date.[1]

  • Solid Waste: Dispose of all contaminated items, such as gloves, paper towels, and pipette tips, as hazardous waste.[1] These items should be placed in a sealed and labeled bag before being put into the appropriate solid hazardous waste container.[1]

  • Spill Cleanup Materials: Absorbent materials used to clean up spills should be placed in a suitable container, labeled as hazardous waste, and stored for pickup by safety personnel.[5]

  • Curing: In some cases, small quantities of epoxy waste can be mixed and cured to a non-hazardous inert solid.[6] However, this process can generate heat and hazardous fumes, so it must be done in a safe and ventilated area.[6] Follow your institution's specific guidelines on curing epoxy waste.

  • Prohibited Disposal: Do not dispose of liquid this compound down the drain or in regular trash.

Emergency Procedures

  • Skin Exposure: Immediately flush the affected skin with water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If respiratory irritation occurs, seek medical attention.[1]

  • Spill: For small spills, absorb the material with paper towels or another absorbent material and place it in a suitable container for disposal.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.